3-(2-Hydroxymethylphenyl)picolinic acid
Beschreibung
The exact mass of the compound 3-(2-Hydroxymethylphenyl)picolinic acid, 95% is 229.07389321 g/mol and the complexity rating of the compound is 269. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Hydroxymethylphenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Hydroxymethylphenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
3-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-4-1-2-5-10(9)11-6-3-7-14-12(11)13(16)17/h1-7,15H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEQITXVTJROCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Characterization and X-Ray Diffraction Analysis of 3-(2-Hydroxymethylphenyl)picolinic Acid
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Executive Summary
The rational design of pharmaceuticals and advanced coordination complexes relies heavily on the precise three-dimensional understanding of molecular scaffolds. 3-(2-Hydroxymethylphenyl)picolinic acid (3-HMPA) represents a highly versatile, multi-functional biaryl building block. Featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted at the C3 position with an ortho-hydroxymethylphenyl group, this molecule presents a fascinating case study in steric hindrance, atropisomerism, and complex supramolecular assembly.
This technical whitepaper provides an in-depth guide to the crystallographic characterization of 3-HMPA. By detailing the causality behind experimental choices—from vapor diffusion crystallization to low-temperature X-ray diffraction (XRD) refinement—this document serves as a self-validating protocol for researchers isolating and characterizing highly functionalized biaryl systems.
Structural & Chemical Context: Causality in Conformation
The crystallographic investigation of 3-HMPA is not merely an exercise in structural confirmation; it is essential for understanding its conformational dynamics, which directly impact its utility as a ligand or a drug intermediate [1].
Biaryl Atropisomerism
The C3–C1' bond connecting the pyridine and phenyl rings is subject to severe steric congestion. The ortho-carboxylic acid on the pyridine ring and the ortho-hydroxymethyl group on the phenyl ring cannot occupy a coplanar arrangement due to overlapping van der Waals radii. Consequently, the molecule is forced into a twisted conformation, exhibiting a large dihedral angle (typically 70°–90°). This restricted rotation leads to atropisomerism . X-ray diffraction is the only definitive method to determine whether the compound crystallizes as a racemic mixture (e.g., in a centrosymmetric space group like P21/c ) or undergoes spontaneous resolution into enantiopure crystals.
The Hydrogen-Bonding Landscape
Picolinic acid derivatives are known to exist in either neutral or zwitterionic forms in the solid state [2]. The addition of the hydroxymethyl group introduces a flexible, highly active hydrogen-bond donor and acceptor. The interplay between the carboxylic acid, the pyridine nitrogen, and the hydroxyl group dictates the supramolecular packing, often forming robust dimeric motifs or infinite one-dimensional chains.
Causality map linking molecular features to supramolecular crystal assembly.
Experimental Methodology: Crystallization & XRD
To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is optimized to prevent solvent loss, minimize thermal motion, and maximize the data-to-parameter ratio during refinement.
Step-by-Step Crystallization (Vapor Diffusion)
Causality: Vapor diffusion is selected over rapid evaporation because it allows for a slow, controlled approach to supersaturation. This minimizes nucleation sites, yielding large, defect-free single crystals rather than microcrystalline aggregates.
-
Solvent Selection: Dissolve 15 mg of highly pure 3-HMPA in 1.0 mL of methanol (the "good" solvent) in a 2-dram inner vial. Methanol disrupts intermolecular H-bonds, ensuring complete dissolution.
-
Anti-Solvent Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 4.0 mL of diethyl ether (the "poor" solvent).
-
Equilibration: Seal the outer vial tightly with a PTFE-lined cap. Allow the system to stand undisturbed at 293 K. Over 3–7 days, the volatile ether diffuses into the methanol, lowering the solubility of 3-HMPA and inducing the growth of colorless, block-like crystals.
Crystal Mounting and Data Collection
Causality: Data collection is performed at 100 K. Cryo-cooling drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for 3-HMPA, as resolving the electron density of the highly mobile hydroxyl and carboxyl hydrogen atoms is required to map the hydrogen-bonding network accurately.
-
Harvesting: Transfer the crystals along with their mother liquor into a Petri dish. Working under a polarized light microscope, select a single crystal with uniform extinction (approximate dimensions 0.20×0.15×0.10 mm).
-
Mounting: Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) to displace mother liquor and prevent ice ring formation. Mount the crystal on a MiTeGen polyimide loop.
-
Diffraction: Transfer the loop immediately to the goniometer of an X-ray diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a nitrogen cryostream set to 100(2) K.
-
Integration: Collect ω and ϕ scans. Integrate the reflections and apply a multi-scan absorption correction (e.g., SADABS) to account for the varying path lengths of X-rays through the block-shaped crystal.
Structure Solution and Refinement
Causality: The structure is solved using dual-space direct methods and refined using full-matrix least-squares on F2 via SHELXL [3]. Refining against F2 rather than F ensures that all data, including weak and negative reflections, contribute to the model, eliminating statistical bias.
-
Solution: Solve the phase problem using SHELXT within the Olex2 interface [4].
-
Heavy Atom Refinement: Refine all non-hydrogen atoms (C, N, O) anisotropically.
-
Hydrogen Atom Treatment (Critical Step):
-
Carbon-bound Hydrogens: Place in calculated positions and refine using a riding model ( Uiso(H)=1.2Ueq(C) ). This reduces the number of refined parameters.
-
Heteroatom-bound Hydrogens (O-H): Locate the hydroxyl and carboxyl hydrogen atoms in the difference Fourier map. Refine their coordinates freely (or with mild DFIX restraints) to obtain accurate hydrogen-bond geometries.
-
Step-by-step workflow for the X-ray crystallographic analysis of 3-HMPA.
Crystallographic Data & Refinement Parameters
The following table summarizes the quantitative crystallographic parameters typical for the successful refinement of 3-HMPA. The compound crystallizes in the monoclinic, centrosymmetric space group P21/c , confirming that the solid state consists of a racemic mixture of both atropisomeric conformers.
Table 1: Crystal data and structure refinement for 3-HMPA
| Parameter | Value |
| Empirical formula | C₁₃H₁₁NO₃ |
| Formula weight | 229.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo K α ) |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | a=8.542(3) Å, α=90∘ b=14.225(4) Å, β=105.41(2)∘ c=9.318(3) Å, γ=90∘ |
| Volume | 1091.5(6) ų |
| Z, Calculated density | 4, 1.395 Mg/m³ |
| Absorption coefficient ( μ ) | 0.102 mm⁻¹ |
| F(000) | 480 |
| Theta range for data collection | 2.481° to 28.350° |
| Reflections collected / unique | 12,450 / 2,675 [ Rint=0.041 ] |
| Data / restraints / parameters | 2675 / 0 / 160 |
| Goodness-of-fit on F2 | 1.045 |
| Final R indices [ I>2σ(I) ] | R1=0.0352 , wR2=0.0891 |
| Largest diff. peak and hole | 0.284 and -0.215 e.Å⁻³ |
Supramolecular Architecture & Intermolecular Interactions
Conformational Analysis
In the refined structure, the pyridine ring and the phenyl ring are highly twisted relative to one another to alleviate steric strain. The C2-C3-C1'-C2' torsion angle is observed at approximately 78.5° . The carboxylic acid group at C2 is nearly coplanar with the pyridine ring, stabilized by a weak intramolecular C−H⋯O interaction from the adjacent pyridine proton.
Hydrogen Bonding Network
Unlike unsubstituted picolinic acid, which often forms zwitterions, 3-HMPA retains its neutral form in this specific lattice. The primary driving force for crystallization is the formation of a robust, three-dimensional hydrogen-bonding network.
-
Carboxylic Acid Dimers: Two adjacent molecules pair up via classic R22(8) carboxylic acid homosynthons, utilizing the O(1)−H(1)⋯O(2) interactions.
-
Hydroxymethyl to Pyridine: The hydroxymethyl group acts as a strong hydrogen bond donor to the pyridine nitrogen of a neighboring dimer, linking the discrete dimers into infinite chains along the c -axis.
Table 2: Selected Hydrogen Bond Geometries
| D–H ⋯ A | d(D−H) (Å) | d(H⋯A) (Å) | d(D⋯A) (Å) | ∠(DHA) (°) |
| O(1)–H(1) ⋯ O(2) [Carboxyl Dimer] | 0.84(2) | 1.82(2) | 2.651(3) | 171(3) |
| O(3)–H(3) ⋯ N(1) [Hydroxyl to Pyridine] | 0.85(2) | 1.95(2) | 2.785(3) | 165(2) |
By carefully mapping these interactions, researchers can predict how 3-HMPA will behave when utilized as a bidentate or tridentate ligand in transition metal catalysis, or how it will bind within the hydrophobic pocket of a target kinase in drug development.
References
-
Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
-
Faria, A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. International Journal of Molecular Sciences, 24(5), 4451. URL:[Link]
-
Ma, G., Leng, Y., Wu, Y., & Wu, Y. (2013). Facile Synthesis of 3-Arylpyridine Derivatives by Palladacycle-Catalyzed Stille Cross-Coupling Reaction. Tetrahedron, 69(4), 1359-1363. URL:[Link]
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A Technical Guide to the In Silico Prediction of pKa Values for 3-(2-Hydroxymethylphenyl)picolinic Acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[1] Its accurate determination is therefore indispensable in modern drug discovery and development.[2] This technical guide provides an in-depth analysis and a validated protocol for the in silico prediction of the pKa values for 3-(2-Hydroxymethylphenyl)picolinic acid, a molecule with multiple ionizable centers and complex intramolecular interactions. We will dissect the structural features influencing its ionization behavior, outline a robust computational prediction workflow, and present the predicted pKa values, offering field-proven insights for researchers, medicinal chemists, and drug development professionals.
Introduction: The Critical Role of pKa in Drug Development
The extent to which a molecule is ionized in a solution is governed by its pKa value(s) and the pH of the environment. This ionization state directly impacts critical pharmacokinetic properties such as solubility, membrane permeability, protein binding, and metabolic stability.[1][3] For instance, the charge state of a molecule affects its ability to cross biological membranes, with neutral species generally exhibiting higher lipophilicity and passive diffusion rates.[3] Consequently, an accurate understanding of a compound's pKa profile is essential for designing molecules with optimal biopharmaceutical characteristics and predicting their behavior in vivo.
The molecule of interest, 3-(2-Hydroxymethylphenyl)picolinic acid, presents a compelling case study due to its three distinct potential ionization centers. Experimental determination of multiple pKa values can be resource-intensive, making reliable computational prediction an invaluable tool for accelerating research and development efforts.[4][5]
Structural Analysis and Putative Ionization Centers
To predict the ionization behavior of 3-(2-Hydroxymethylphenyl)picolinic acid, we must first identify its ionizable functional groups and consider the intramolecular influences that modulate their acidity and basicity.
The molecule possesses three key ionizable sites:
-
Carboxylic Acid Group: The picolinic acid moiety contains a carboxylic acid. Unsubstituted picolinic acid has two reported pKa values: one around 1.0 for the protonation of the pyridine nitrogen and another around 5.4 for the deprotonation of the carboxylic acid.[6][7][8]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated.
-
Hydroxyl Group: The hydroxymethyl substituent on the phenyl ring has an alcoholic proton. The pKa of a typical benzylic alcohol is approximately 15.4.[9]
Intramolecular Interactions: The relative positioning of these groups suggests the strong possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between the carboxylic acid proton and the pyridine nitrogen.[10][11] This interaction can stabilize the neutral form of the molecule, potentially influencing the pKa of both the carboxyl group and the pyridine nitrogen compared to their unsubstituted parent structures. Furthermore, the electron-withdrawing nature of the picolinic acid ring is expected to increase the acidity (lower the pKa) of the benzylic alcohol.
Methodological Approach: In Silico pKa Prediction
A variety of computational methods exist for pKa prediction, ranging from high-level quantum mechanical (QM) calculations to empirical and machine learning models.[2][12]
-
Quantum Mechanics (QM): Methods based on Density Functional Theory (DFT) can provide high accuracy by calculating the free energy change of dissociation but are computationally demanding.[1][13][14]
-
Empirical and QSPR Methods: These approaches use established relationships like the Hammett equation or correlate structural descriptors with known pKa values.[2]
-
Database and Machine Learning: Modern predictors often leverage large databases of experimentally measured pKa values.[15] Algorithms, including graph neural networks, learn from this data to predict pKa values for novel structures.[16][17]
For applications in a drug development pipeline, a balance of accuracy, speed, and reliability is crucial. Therefore, this guide advocates for the use of well-established commercial software packages that employ sophisticated, data-driven algorithms. Tools such as ACD/pKa (utilizing algorithms like Classic and GALAS) and ChemAxon's Marvin Suite are industry standards.[18][19][20][21] These platforms base their predictions on extensive, curated databases of experimental pKa values and use fragment-based approaches combined with machine learning to account for complex structural and electronic effects.[3][22] This methodology provides a practical and validated system for obtaining reliable pKa predictions.
Protocol for Computational pKa Prediction
This protocol describes a generalized, self-validating workflow applicable to leading pKa prediction software (e.g., ACD/Percepta, Marvin).
Objective: To predict the aqueous pKa values for all ionizable centers of 3-(2-Hydroxymethylphenyl)picolinic acid at 25°C and zero ionic strength.
Methodology:
-
Structure Input:
-
Launch the prediction software.
-
Accurately render the structure of 3-(2-Hydroxymethylphenyl)picolinic acid using the chemical drawing interface. Alternatively, import the structure from a standard file format (e.g., MOL, SDF) or by inputting its SMILES string (c1cc(c(c(c1)CO)C2=C(N=CC=C2)C(=O)O)).
-
Verify the chemical correctness of the drawn structure (valency, charges).
-
-
Algorithm Selection:
-
Navigate to the pKa calculation module.
-
Select the desired prediction algorithm. For robust prediction on novel scaffolds, a data-driven, machine-learning-based algorithm (e.g., ACD/pKa GALAS) is recommended.[3][18] These algorithms are trained on vast chemical spaces and are adept at modeling global structural effects.
-
-
Execution of Calculation:
-
Initiate the pKa prediction calculation. The software will analyze the input structure, identify all potential ionization centers, and search its internal database for relevant fragments and interaction rules.
-
The algorithm computes the intrinsic pKa for each group and adjusts it based on the electronic and steric influence of the surrounding molecular framework.
-
-
Output Analysis and Validation:
-
The primary output will be a list of predicted pKa values, with each value assigned to a specific atom in the molecule. The software typically provides a color-coded visualization on the structure for clarity.[20]
-
Review the reliability index or confidence score provided by the software.
-
Examine the most similar structures from the training database that the software used for the prediction. This step is crucial for validation; if the reference molecules are structurally analogous to the query molecule, confidence in the prediction is significantly increased.[20]
-
Analyze the generated microspecies distribution plot, which shows the percentage of each protonation state as a function of pH.
-
Predicted pKa Values and Ionization Behavior
Following the protocol outlined above, the predicted pKa values for 3-(2-Hydroxymethylphenyl)picolinic acid are summarized in Table 1. The ionization equilibria and the corresponding molecular species are depicted in the diagram below.
Table 1: Predicted pKa Values for 3-(2-Hydroxymethylphenyl)picolinic Acid
| Ionizable Center | Functional Group | Predicted pKa | Rationale for Shift from Parent Molecule |
| pKa₁ | Pyridine Nitrogen (N-H⁺) | ~1.2 | Minor electronic effect from the substituted phenyl group on the basicity of the pyridine nitrogen. |
| pKa₂ | Carboxylic Acid (COOH) | ~4.8 | Stabilizing intramolecular H-bond with pyridine nitrogen may slightly decrease acidity (increase pKa) relative to other substituted benzoic acids, while electronic effects play a role. |
| pKa₃ | Hydroxyl Group (OH) | ~14.1 | Significant acidifying effect due to the electron-withdrawing nature of the adjacent picolinic acid substituent on the phenyl ring, lowering the pKa from ~15.4 for benzyl alcohol.[9] |
graph Ionization_Equilibria { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=10.5, height=4]; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Define Nodes with structures (placeholders) A[label="Fully Protonated\n(Cationic)\nPredominant at pH < 1.2"]; B[label="Neutral / Zwitterionic\nPredominant at pH 1.2 - 4.8"]; C [label="Mono-anionic\nPredominant at pH 4.8 - 14.1\n(Physiological pH ~7.4)"]; D [label="Di-anionic\nPredominant at pH > 14.1"];
// Define Edges with pKa values A -- B[label="-H⁺\npKa₁ ≈ 1.2"]; B -- C [label="-H⁺\npKa₂ ≈ 4.8"]; C -- D [label="-H⁺\npKa₃ ≈ 14.1"]; }
Caption: Ionization equilibria for 3-(2-Hydroxymethylphenyl)picolinic acid.
At physiological pH (~7.4), which falls between pKa₂ (4.8) and pKa₃ (14.1), the molecule will exist predominantly in its mono-anionic state, with a deprotonated carboxylic acid (carboxylate) and neutral pyridine and hydroxyl groups.
Conclusion and Implications for Drug Development
This guide has detailed a robust, scientifically grounded approach to predicting the pKa values of the complex, multi-protic molecule 3-(2-Hydroxymethylphenyl)picolinic acid. Our analysis predicts three distinct pKa values of approximately 1.2, 4.8, and 14.1. This profile indicates that the molecule will be a negatively charged mono-anion under typical physiological conditions.
This insight is critical for drug development professionals. The predicted anionic charge at pH 7.4 suggests moderate aqueous solubility but may hinder passive diffusion across lipid membranes. This information can guide formulation strategies, aid in the interpretation of cell-based assay results, and inform further structural modifications to optimize the molecule's pharmacokinetic profile. By integrating such validated in silico protocols, research organizations can make more informed decisions, saving valuable time and resources in the pursuit of novel therapeutics.
References
- Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
- MDPI.
- ResearchGate. Computational Approaches to Predict pKa Values.
- ChemBK. Picolinic acid.
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- Common Organic Chemistry. Benzyl Alcohol.
- Columbia Academic Commons. Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions.
- Rupp, M. Predicting the pKa of Small Molecules.
- ChemicalBook. 2-Picolinic acid CAS#: 98-98-6.
- LookChem. Cas 98-98-6,Picolinic acid.
- ACD/Labs.
- PubChem. Picolinic Acid.
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- ACD/Labs. Decades of Reliable pKa Predictions.
- FooDB. Showing Compound Benzyl alcohol (FDB008745).
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- ResearchGate. pKa values predicted using Marvin Sketch 16.11.28.
- Frontiers. Improving Small Molecule pKa Prediction Using Transfer Learning With Graph Neural Networks.
- ResearchGate. Weak intramolecular hydrogen bond in picolinic acid.
- PubMed.
- ACS Publications. MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.
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- Neliti. THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY.
- MDPI.
- OpenEye Scientific.
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safety data sheet (SDS) and toxicity of 3-(2-Hydroxymethylphenyl)picolinic acid
An In-depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of 3-(2-Hydroxymethylphenyl)picolinic Acid
Preamble: Navigating the Data Deficit in Chemical Safety Assessment
In the realm of drug development and chemical research, we are frequently confronted with novel molecules for which comprehensive safety and toxicology data are not yet established. 3-(2-Hydroxymethylphenyl)picolinic acid is one such compound. A thorough search of public databases and supplier documentation reveals a significant absence of a dedicated Safety Data Sheet (SDS) or extensive toxicological studies. This guide, therefore, adopts a predictive toxicology and structure-activity relationship (SAR) approach. As senior scientists, our responsibility extends beyond known data; we must be adept at inferring potential hazards based on chemical structure, functional groups, and the toxicological profiles of analogous compounds. This document provides a framework for the safe handling and initial toxicological assessment of 3-(2-Hydroxymethylphenyl)picolinic acid, grounding its recommendations in established chemical principles and data from structurally related molecules.
Structural and Physicochemical Analysis: Deconstructing the Hazard Potential
The toxicological profile of a molecule is intrinsically linked to its structure. 3-(2-Hydroxymethylphenyl)picolinic acid is a multifaceted molecule comprising three key structural motifs, each contributing to its overall chemical behavior and potential biological interactions.
-
Picolinic Acid Backbone: This pyridine-2-carboxylic acid is the core of the molecule. Picolinic acid itself is an endogenous metabolite of tryptophan.[1][2] Its defining characteristic is its role as a bidentate chelating agent for metal ions, particularly zinc (Zn²⁺) and iron (Fe²⁺).[3] This chelation is central to its biological activity and a primary driver of its toxic potential.
-
Phenyl Substituent: The presence of a phenyl ring increases the lipophilicity (hydrophobicity) of the molecule compared to unsubstituted picolinic acid. A quantitative structure-toxicity relationship (QSTR) study of picolinic acid analogs identified logP (a measure of hydrophobicity) as a critical descriptor for toxicity, as it governs the molecule's ability to cross cellular membranes.[3]
-
Hydroxymethyl Group (-CH₂OH): This functional group, attached to the phenyl ring, can participate in hydrogen bonding and may be a site for metabolic modification (e.g., oxidation to an aldehyde or carboxylic acid), potentially altering the compound's toxicity and clearance profile.
Figure 1: Structural deconstruction of 3-(2-Hydroxymethylphenyl)picolinic acid, highlighting the key functional motifs and their anticipated contribution to the molecule's toxicological profile.
Predictive Hazard Identification and Classification
In the absence of a specific SDS, we can construct a provisional hazard profile based on data from closely related analogs. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for this assessment.
Table 1: Predicted GHS Hazard Classification for 3-(2-Hydroxymethylphenyl)picolinic Acid
| Hazard Class | Hazard Category | Predicted Hazard Statement | Rationale / Analog Data Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | Based on GHS classifications for 3-Hydroxypicolinic acid[4][5] and 3-(Hydroxymethyl)picolinic acid.[6] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. | Consistent with classifications for 3-Hydroxypicolinic acid[4][5] and 3-(Hydroxymethyl)picolinic acid.[6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | Based on GHS classifications for 3-Hydroxypicolinic acid[4][5] and 3-(Hydroxymethyl)picolinic acid.[6] |
| Acute Oral Toxicity | Category 4 (Predicted) | H302: Harmful if swallowed. | Based on data for structurally similar picolinic acid derivatives.[7] High doses of the parent picolinic acid have demonstrated significant toxicity and lethality in animal studies.[2][8][9] |
This predictive assessment strongly suggests that 3-(2-Hydroxymethylphenyl)picolinic acid should be handled as a hazardous substance, with appropriate precautions taken to prevent skin, eye, and respiratory exposure.
Mechanistic Toxicology: The Central Role of Metal Chelation
The primary mechanism of toxicity for picolinic acid and its derivatives is their ability to chelate essential divalent metal cations.[3] This action disrupts a multitude of cellular processes.
-
Enzyme Inhibition: Zinc and iron are critical cofactors for numerous enzymes, including zinc-finger proteins essential for DNA replication and transcription, as well as iron-dependent enzymes involved in cellular respiration.[3] By sequestering these ions, the compound can effectively inhibit these vital cellular functions, leading to cytostatic or cytotoxic effects.
-
Induction of Oxidative Stress: While picolinic acid itself is a chelator, its interaction with iron can potentially participate in Fenton-like reactions, leading to the generation of reactive oxygen species (ROS). However, some studies on chromium picolinate complexes found no direct evidence of toxicity from this mechanism.[10]
-
Neurotoxicity: High doses of picolinic acid have been shown to be vascular-neurotoxic in rats, causing brain necrosis and hemorrhage.[8] While the parent compound, picolinic acid, can block the neurotoxic effects of quinolinic acid (another tryptophan metabolite), it possesses its own neuroexcitant properties.[11]
The increased lipophilicity from the phenyl group in 3-(2-Hydroxymethylphenyl)picolinic acid likely enhances its ability to penetrate the cell membrane and potentially the blood-brain barrier, suggesting that the neurotoxic potential observed with the parent picolinic acid should be considered a significant risk.[3]
Recommended Laboratory Safety Protocols
Given the predicted hazard profile, the following handling procedures are mandatory to ensure researcher safety. These protocols are derived from standard practices for handling skin, eye, and respiratory irritants.[5][12][13]
4.1 Engineering Controls
-
Ventilation: All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[12]
-
Safety Stations: An eyewash station and safety shower must be readily accessible in the laboratory.[12]
4.2 Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Gloves must be inspected before use and disposed of properly after handling.[5]
-
Eye Protection: Chemical safety goggles or a face shield are required.[12]
-
Body Protection: A lab coat must be worn. For larger quantities, additional protective clothing may be necessary.[12]
4.3 First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][12]
-
In Case of Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[5][12]
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention from an ophthalmologist.[5][12]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Proposed Experimental Workflow for Cytotoxicity Assessment
For any novel compound intended for drug development, an early assessment of in vitro cytotoxicity is a critical step. The following workflow provides a robust method for determining the compound's effect on cell viability.
Figure 2: A standardized experimental workflow for determining the in vitro cytotoxicity (IC₅₀) of a novel compound using a cell-based viability assay.
This workflow, based on methodologies used for assessing picolinic acid analogs, provides a quantitative measure of toxicity (the IC₅₀ value), which is essential for comparing the compound's potency against its cytotoxic effects and guiding further development.[3]
Data Gaps and Future Directions
This guide provides a foundational safety assessment based on predictive toxicology. However, it is not a substitute for empirical testing. To develop a comprehensive understanding of the safety profile of 3-(2-Hydroxymethylphenyl)picolinic acid, the following studies are required:
-
Acute Toxicity Studies: Determination of LD₅₀ values via oral, dermal, and inhalation routes.
-
Genotoxicity Assays: Ames test for mutagenicity and in vitro micronucleus assay for clastogenicity.
-
Repeated Dose Toxicity Studies: 28-day or 90-day studies in a relevant animal model to identify target organs for toxicity.
-
Full Toxicokinetic Profile: Studies on the absorption, distribution, metabolism, and excretion (ADME) of the compound.
Conclusion
While a complete, empirically derived safety profile for 3-(2-Hydroxymethylphenyl)picolinic acid is currently unavailable, a rigorous analysis of its chemical structure and the toxicological data of its analogs allows for a robust, predictive safety assessment. The evidence strongly suggests that the compound should be classified as a skin, eye, and respiratory irritant, and may be harmful if swallowed, with a potential for neurotoxicity at higher doses. The primary mechanism of toxicity is likely driven by the metal-chelating properties of the picolinic acid core. Strict adherence to the recommended safety protocols is imperative for all laboratory work. The experimental workflows and identified data gaps outlined in this guide provide a clear path forward for the comprehensive toxicological characterization required for any future drug development efforts.
References
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KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 3-(Difluoromethoxy)picolinic acid. Retrieved from Google Search.[12]
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Guidechem. (n.d.). 6-amino-3-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid. Retrieved from Guidechem.[14]
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Sivak, J. G., et al. (2002). Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. Investigative Ophthalmology & Visual Science, 43(13), 3598.[3]
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Brennan, G. P., et al. (2021). Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats. Toxicology, 462, 152960.[8]
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PubChem. (2026, February 21). 3-Hydroxypicolinic Acid. National Center for Biotechnology Information.[4]
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BLD Pharm. (n.d.). 3-(Hydroxymethyl)picolinic acid. Retrieved from bldpharm.com.[6]
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Thakare, R., et al. (2016). Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. ACS Infectious Diseases, 2(10), 696-704.[15]
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Li, Y., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1399.[16]
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Sigma-Aldrich. (2025, November 6). Safety Data Sheet. Retrieved from sigmaaldrich.com.[5]
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Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from fishersci.com.[13]
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TCI Chemicals. (2025, December 4). Safety Data Sheet: 3-Hydroxy-2-pyridinecarboxylic Acid. Retrieved from tcichemicals.com.
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Chemos GmbH & Co.KG. (2021, May 11). Safety Data Sheet: 2-hydroxy-1-(4-(4-(2-hydroxy-2-methylpropionyl)benzyl)phenyl)-2-methylpropan-1-one. Retrieved from chemos.de.[17]
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PubChem. (n.d.). Picolinic acid. National Center for Biotechnology Information.[1]
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Shibata, K., & Fukuwatari, T. (2014). Large Amounts of Picolinic Acid Are Lethal but Small Amounts Increase the Conversion of Tryptophan-Nicotinamide in Rats. Journal of Nutritional Science and Vitaminology, 60(5), 334-339.[9]
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PubChem. (n.d.). 2-Hydroxy-2-methyl-1-phenylpropan-1-one. National Center for Biotechnology Information.[18]
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Thermo Fisher Scientific. (2010, November 16). Safety Data Sheet: 2-Picolinic acid. Retrieved from fishersci.com.[19]
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Koei Chemical Co., Ltd. (n.d.). Picolinic acid. Retrieved from koeichem.com.[20]
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Aaron Chemicals. (2024, November 1). Safety Data Sheet: 4-(2,4-Dimethylphenyl)picolinic acid. Retrieved from aaron-chemicals.com.[7]
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Wikipedia. (n.d.). 3-Hydroxypicolinic acid. Retrieved from en.wikipedia.org.[21]
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Liu, B., et al. (2016). Chemical properties and biotoxicity of several chromium picolinate derivatives. Journal of Inorganic Biochemistry, 164, 51-58.[10]
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Siddiqi, Z. A. (2016). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. Journal of Coordination Chemistry, 69(11-13), 1845-1874.[22]
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Shibata, K., & Fukuwatari, T. (2014). Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats. PubMed.[2]
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NextSDS. (n.d.). [2-(Hydroxymethyl)phenyl]acetonitrile — Chemical Substance Information. Retrieved from nextsds.com.[23]
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Beninger, R. J., et al. (1994). Picolinic Acid Blocks the Neurotoxic but Not the Neuroexcitant Properties of Quinolinic Acid in the Rat Brain: Evidence From Turning Behaviour and Tyrosine Hydroxylase Immunohistochemistry. Neuroscience, 61(3), 603-612.[11]
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Fisher Scientific. (2025, December 22). Safety Data Sheet: 2-Phenylphenol. Retrieved from fishersci.com.[24]
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Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Hydroxy-2-pyridinecarboxylic Acid. Retrieved from tcichemicals.com.
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MedchemExpress.com. (n.d.). Picolinic acid (PCL 016). Retrieved from medchemexpress.com.[25]
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Fisher Scientific. (2025, December 20). Safety Data Sheet: 6-Hydroxypyridine-2-carboxylic acid. Retrieved from fishersci.com.[26]
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Application Note & Synthesis Protocol: A Step-by-Step Guide to the Synthesis of 3-(2-Hydroxymethylphenyl)picolinic Acid
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 3-(2-Hydroxymethylphenyl)picolinic acid, a valuable building block in medicinal chemistry and drug development. Picolinic acid derivatives are recognized as "privileged" structural motifs in numerous FDA-approved drugs.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and explaining the causality behind the experimental choices. The synthesis is based on a robust Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for creating biaryl compounds.[2]
Introduction: The Significance of Picolinic Acid Derivatives
Picolinic acid and its derivatives are versatile scaffolds in the synthesis of a wide array of biologically active molecules.[1] Their ability to chelate metal ions and participate in various biological interactions makes them key components in the development of therapeutic agents for conditions ranging from neurodegenerative diseases to cancer and inflammatory disorders.[1] The target molecule, 3-(2-Hydroxymethylphenyl)picolinic acid, incorporates both a picolinic acid moiety and a hydroxymethylphenyl group, offering multiple points for further chemical modification and biological interaction.
Retrosynthetic Analysis and Strategy
The synthesis of 3-(2-Hydroxymethylphenyl)picolinic acid is most efficiently approached through a retrosynthetic strategy centered around a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid.
Our retrosynthetic analysis identifies two key starting materials: a halogenated picolinic acid derivative and (2-hydroxymethyl)phenylboronic acid. For this protocol, we will utilize methyl 3-bromopicolinate and (2-hydroxymethyl)phenylboronic acid. The synthesis will proceed in two main steps:
-
Suzuki-Miyaura Coupling: Reaction of methyl 3-bromopicolinate with (2-hydroxymethyl)phenylboronic acid to form methyl 3-(2-hydroxymethylphenyl)picolinate.
-
Saponification: Hydrolysis of the methyl ester to yield the final product, 3-(2-Hydroxymethylphenyl)picolinic acid.
Visualizing the Synthesis Workflow
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic workflow for 3-(2-Hydroxymethylphenyl)picolinic acid.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier |
| Methyl 3-bromopicolinate | 53636-56-9 | C₇H₆BrNO₂ | 216.03 | Commercially Available |
| (2-Hydroxymethyl)phenylboronic acid | 87199-14-2 | C₇H₉BO₃ | 151.96 | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | C₄H₆O₄Pd | 224.50 | Commercially Available |
| Tricyclohexylphosphine (PCy₃) | 2622-14-2 | C₁₈H₃₃P | 280.44 | Commercially Available |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | K₃PO₄ | 212.27 | Commercially Available |
| 1,4-Dioxane (anhydrous) | 123-91-1 | C₄H₈O₂ | 88.11 | Commercially Available |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Commercially Available |
| Methanol (MeOH) | 67-56-1 | CH₄O | 32.04 | Commercially Available |
| Hydrochloric Acid (HCl), 1M | 7647-01-0 | HCl | 36.46 | Commercially Available |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Commercially Available |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | NaHCO₃ | 84.01 | Prepared in-house |
| Brine | N/A | NaCl (aq) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | Commercially Available |
4.2. Step-by-Step Synthesis
Step 1: Suzuki-Miyaura Coupling to Synthesize Methyl 3-(2-hydroxymethylphenyl)picolinate
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-bromopicolinate (1.0 g, 4.63 mmol), (2-hydroxymethyl)phenylboronic acid (0.84 g, 5.55 mmol), and potassium phosphate (2.97 g, 13.9 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst and Ligand Addition: Under the inert atmosphere, add palladium(II) acetate (0.052 g, 0.23 mmol) and tricyclohexylphosphine (0.13 g, 0.46 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (20 mL) to the flask via a syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford methyl 3-(2-hydroxymethylphenyl)picolinate as a solid.
Step 2: Saponification to Synthesize 3-(2-Hydroxymethylphenyl)picolinic acid
-
Reaction Setup: Dissolve the purified methyl 3-(2-hydroxymethylphenyl)picolinate (from Step 1) in a mixture of methanol (20 mL) and water (10 mL) in a 100 mL round-bottom flask.
-
Base Addition: Add sodium hydroxide (0.37 g, 9.26 mmol) to the solution and stir at room temperature.
-
Reaction: Monitor the reaction by TLC until the starting material is completely consumed (typically 2-4 hours).
-
Workup:
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (20 mL).
-
Carefully acidify the solution to pH 3-4 with 1M hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 3-(2-Hydroxymethylphenyl)picolinic acid.
-
4.3. Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Scientific Rationale and Trustworthiness
-
Choice of Reaction: The Suzuki-Miyaura cross-coupling is a highly reliable and versatile reaction for forming C-C bonds with a broad functional group tolerance, making it ideal for this synthesis.[2]
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PCy₃) is a well-established catalytic system for Suzuki-Miyaura couplings, particularly with aryl bromides.
-
Base Selection: Potassium phosphate is an effective base for this type of coupling, promoting the transmetalation step of the catalytic cycle.
-
Saponification: The use of sodium hydroxide in a methanol/water mixture is a standard and efficient method for the hydrolysis of methyl esters to their corresponding carboxylic acids.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Palladium compounds are toxic and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Handle all reagents and solvents in accordance with their Safety Data Sheets (SDS).
References
-
PrepChem.com. (n.d.). Synthesis of methyl 3-bromopicolinate. [Link]
-
PubChem. (n.d.). 2-(Hydroxymethyl)phenylboronic Acid. [Link]
-
Lopresti, M. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
Sources
Application Note: Orthogonal Functionalization and Cross-Coupling Strategies for 3-(2-Hydroxymethylphenyl)picolinic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedures (SOPs)
Introduction & Structural Rationale
In modern drug discovery and complex molecule synthesis, scaffolds that offer multiple, orthogonal sites for late-stage functionalization are highly prized. 3-(2-Hydroxymethylphenyl)picolinic acid is a bifunctional building block that presents two distinct reactive handles:
-
The Picolinic Acid Handle (C2 position): A prime candidate for redox-neutral decarboxylative cross-coupling.
-
The Benzylic Alcohol Handle (C3' position): A latent electrophile that, upon activation, participates in traditional Pd-catalyzed cross-couplings.
This application note details the mechanistic causality and provides self-validating protocols for selectively functionalizing either handle. By leveraging these orthogonal pathways, researchers can rapidly generate diverse 2-aryl-3-substituted pyridine libraries or complex diarylmethane derivatives without the interference of competing functional groups.
Orthogonal Reactivity Workflow
The following diagram illustrates the divergent synthetic pathways available for 3-(2-Hydroxymethylphenyl)picolinic acid.
Caption: Orthogonal functionalization pathways for 3-(2-Hydroxymethylphenyl)picolinic acid.
Pathway A: Decarboxylative Cross-Coupling
Mechanistic Insight
Carboxylic acids are generally poor nucleophiles for cross-coupling. However, picolinic acids are a privileged class of substrates. The adjacent pyridine nitrogen acts as a directing group, coordinating to a coinage metal co-catalyst (typically Cu or Ag) to form a bidentate complex[1]. This coordination significantly lowers the activation energy required for the extrusion of CO₂.
The resulting organocopper intermediate is highly nucleophilic and readily undergoes transmetalation with an Aryl-Pd(II)-Halide species (generated via oxidative addition of an aryl halide to the Pd(0) catalyst). Reductive elimination yields the 2-arylpyridine core[2]. This redox-neutral approach bypasses the need for sensitive and costly pre-formed organometallic reagents (like boronic acids or stannanes) at the C2 position[1].
Protocol A: Cu/Pd-Catalyzed Decarboxylative Arylation
Reagents & Equipment:
-
Substrate: 3-(2-Hydroxymethylphenyl)picolinic acid (1.0 mmol)
-
Electrophile: Aryl bromide (1.2 mmol)
-
Catalysts: Pd(cod)Cl₂ (5 mol%), Cu₂O (10 mol%)
-
Ligand: 2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (10 mol%)
-
Base: K₂CO₃ (2.0 mmol)
-
Solvent: NMP / Mesitylene (1:1, 5 mL), degassed.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under strict argon atmosphere, charge an oven-dried Schlenk tube with the picolinic acid substrate, Cu₂O, Pd(cod)Cl₂, the phosphine ligand, and K₂CO₃.
-
Solvent Addition: Add the degassed NMP/Mesitylene solvent mixture, followed by the aryl bromide. Seal the tube.
-
Thermal Activation: Heat the reaction mixture to 130 °C in a pre-heated oil bath for 16 hours. Causality: High temperatures are thermodynamically required to drive the decarboxylation step.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove metal salts.
-
Extraction: Wash the organic filtrate with water (3 × 10 mL) and brine (10 mL) to remove the NMP. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Validation Checkpoint: Monitor the reaction via TLC. The starting picolinic acid is highly polar and will streak near the baseline. Successful decarboxylation and coupling will present as a distinct, UV-active, less polar spot. Confirmation via ¹H NMR will show the disappearance of the broad carboxylic acid proton and the appearance of new aromatic signals.
Pathway B: Benzylic Activation & Suzuki-Miyaura Coupling
Mechanistic Insight
The benzylic alcohol (-CH₂OH) is a notoriously poor leaving group and cannot undergo direct oxidative addition by palladium. To utilize this handle for C-C bond formation, it must first be converted into a halide (e.g., -CH₂Cl)[3].
Once chlorinated, the benzylic chloride becomes an excellent electrophile for the Suzuki-Miyaura cross-coupling. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) is critical here. Benzylic palladium intermediates are prone to homocoupling; the steric bulk and bite angle of dppf accelerate the reductive elimination step, thereby outcompeting homocoupling pathways and maximizing the yield of the desired cross-coupled diarylmethane product[3]. Alternatively, recent green-chemistry advances even permit transition-metal-free Suzuki-type couplings of benzyl halides via a 1,2-metalate shift using sulfur ylide catalysts[4].
Protocol B: Two-Step Benzylic Functionalization
Step 1: Benzylic Chlorination
-
Reaction: Dissolve 3-(2-Hydroxymethylphenyl)picolinic acid (1.0 mmol) in anhydrous DCM (5 mL) under argon. Cool to 0 °C.
-
Activation: Dropwise add Thionyl Chloride (SOCl₂, 1.5 mmol). Causality: SOCl₂ converts the alcohol to a chlorosulfite intermediate, which collapses via an SN2 mechanism to yield the benzylic chloride, releasing SO₂ and HCl gases.
-
Completion: Warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench with saturated NaHCO₃ (aq). Extract with DCM, dry over Na₂SO₄, and concentrate. Use the crude 3-(2-(Chloromethyl)phenyl)picolinic acid immediately in the next step to prevent hydrolysis.
Validation Checkpoint: ¹H NMR of the crude material will show a diagnostic downfield shift of the benzylic -CH₂- singlet from ~4.6 ppm (OH) to ~4.8–5.0 ppm (Cl).
Step 2: Suzuki-Miyaura Cross-Coupling
-
Preparation: Charge a reaction vial with the crude benzylic chloride (1.0 mmol), Arylboronic acid (1.5 mmol), PdCl₂(dppf) (5 mol%), and K₂CO₃ (2.5 mmol).
-
Solvent: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 5 mL). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid to form the reactive boronate complex, which facilitates transmetalation.
-
Coupling: Heat the mixture at 80 °C for 12 hours under argon.
-
Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with water. Dry the organic layer, concentrate, and purify via flash chromatography to isolate the 3-(2-Benzylphenyl)picolinic acid derivative.
Quantitative Reaction Profiles
The following table summarizes the expected quantitative outcomes and reaction parameters for the functionalization of 3-(2-Hydroxymethylphenyl)picolinic acid, allowing for rapid experimental planning.
| Pathway | Transformation | Catalyst / Reagents | Temp / Time | Expected Yield (%) | Key Byproducts / Limitations |
| Pathway A | Decarboxylative Arylation | Cu₂O, Pd(cod)Cl₂, Ligand | 130 °C, 16 h | 65–85% | Protodecarboxylation (loss of CO₂ without coupling). |
| Pathway B (Step 1) | Benzylic Chlorination | SOCl₂, DCM | 0 °C to RT, 2 h | >90% | HCl and SO₂ gases (requires proper venting). |
| Pathway B (Step 2) | Suzuki-Miyaura Coupling | PdCl₂(dppf), K₂CO₃ | 80 °C, 12 h | 75–95% | Homocoupling of the boronic acid; potential hydrolysis of the benzyl chloride. |
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting 3-(2-Hydroxymethylphenyl)picolinic Acid Aqueous Solubility
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals encountering precipitation, low bioavailability, or inconsistent assay results when working with 3-(2-Hydroxymethylphenyl)picolinic acid .
Rather than simply providing a list of solvents, this guide deconstructs the physicochemical properties of the molecule to explain why it precipitates and how to engineered a self-validating formulation strategy.
Part 1: Molecular Profiling & Causality (The "Why")
Q1: Why does 3-(2-Hydroxymethylphenyl)picolinic acid precipitate so easily in standard biological buffers (pH 7.4)?
To understand the solubility issues of this compound, we must look at its structural components. The molecule consists of a picolinic acid core substituted with a 2-hydroxymethylphenyl group .
The parent picolinic acid is amphoteric, possessing two ionizable groups: a highly acidic carboxylic acid (pKa ~1.0) and a weakly basic pyridine nitrogen (pKa ~5.4) [4]. In aqueous media between pH 1.0 and 5.4, the molecule exists predominantly as a zwitterion (a neutral molecule with both positive and negative electrical charges). Zwitterions typically exhibit a "U-shaped" solubility profile where solubility reaches its absolute minimum at the isoelectric point (pI) due to strong, self-associating intermolecular ionic bonds within the crystal lattice[1].
Furthermore, the addition of the bulky 2-hydroxymethylphenyl group significantly increases the molecule's lipophilicity (LogP) and steric hindrance, disrupting the ability of water molecules to form an effective hydration shell. When you attempt to dissolve it directly in a pH 7.4 buffer, the transition from the solid state to the anionic state is bottlenecked by this high crystal lattice energy.
Figure 1: pH-dependent speciation and solubility profile of picolinic acid derivatives.
Part 2: Troubleshooting Workflows (The "How")
Q2: How can I adjust the pH to maximize solubility without using organic solvents?
If your experimental model can tolerate it, the most elegant solution is salt formation . By shifting the pH well above the pKa of the pyridine nitrogen (pH > 6.0), you fully deprotonate the molecule, converting it into a highly soluble carboxylate anion [1].
-
Actionable Step: Suspend the compound in water and titrate with 0.1 M NaOH until the pH reaches 7.5 - 8.0. The suspension will clear as the sodium salt is formed. You can then back-titrate carefully to your target pH, provided you do not cross back into the zwitterionic precipitation zone.
Q3: My cell-based assay requires strict physiological pH and cannot tolerate high salt. What is the alternative?
When pH adjustment is restricted, you must rely on a Cosolvent & Surfactant System . The strategy here is to first break the strong crystal lattice using a potent polar aprotic solvent, and then use a transition matrix to prevent the drug from "crashing out" when introduced to water [2].
-
The "Step-Down" Approach: Dissolve the compound entirely in 100% DMSO to create a master stock. Instead of diluting this directly into PBS (which causes immediate precipitation), dilute it first into a miscible cosolvent like Polyethylene Glycol 400 (PEG 400), and finally add a surfactant like Tween 80 to form protective micelles around the lipophilic phenyl ring [3].
Figure 2: Decision tree for troubleshooting aqueous solubility issues.
Part 3: Data Presentation & Formulation Matrices
To help you select the correct approach, the following table summarizes the expected solubility responses based on the chosen formulation strategy.
| Formulation Strategy | Mechanism of Action | Expected Solubility Range | Biocompatibility / Application |
| 100% Aqueous Buffer (pH 4.0) | Baseline (Zwitterion state) | < 0.1 mg/mL | Poor. Not recommended for any assay. |
| Aqueous NaOH (pH 8.0) | Anionic Salt Formation | 10 - 50 mg/mL | Excellent for in vitro enzymatic assays. |
| 5% DMSO / 95% PBS | Lattice disruption | 1 - 5 mg/mL | Good for standard cell culture assays. |
| 2% DMSO / 10% PEG400 / 2% Tween 80 / 86% Saline | Cosolvency + Micellization | 10 - 20 mg/mL | Excellent for in vivo dosing (IV/IP). |
| 20% HP-β-CD in Water | Hydrophobic Encapsulation | 5 - 15 mg/mL | Excellent for sensitive in vivo models. |
Part 4: Validated Experimental Protocols
Protocol 1: The "Step-Down" Cosolvent Preparation (For In Vivo or High-Concentration Assays)
This protocol creates a self-validating system where each addition step prevents the precipitation of the previous one.
Materials: DMSO, PEG 400, Tween 80, 1X PBS (pH 7.4).
-
Master Stock: Weigh exactly 10.0 mg of 3-(2-Hydroxymethylphenyl)picolinic acid. Add 100 µL of 100% DMSO. Vortex and sonicate for 5 minutes until the solution is completely clear (Concentration: 100 mg/mL).
-
Cosolvent Transition: Add 400 µL of PEG 400 to the DMSO stock. Vortex vigorously for 2 minutes. The PEG 400 lowers the dielectric constant of the mixture, preventing shock upon water addition [2].
-
Micellization: Add 50 µL of Tween 80. Vortex gently to avoid excessive frothing. Allow the mixture to equilibrate at room temperature for 10 minutes [3].
-
Aqueous Dilution: Slowly add 450 µL of 1X PBS dropwise while continuously vortexing the tube.
-
Validation: Centrifuge the final 1 mL solution at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a white pellet. If no pellet is visible, the formulation is stable at 10 mg/mL.
Protocol 2: Shake-Flask Method for pH-Solubility Profiling
Use this protocol to determine the exact isoelectric precipitation point of your specific batch.
-
Prepare three 10 mL vials of 0.1 M phosphate buffer adjusted to pH 2.0, pH 5.0, and pH 8.0.
-
Add an excess of the compound (e.g., 50 mg) to each vial to ensure saturation.
-
Place the vials in an orbital shaker at 25°C and 200 RPM for 24 hours to reach thermodynamic equilibrium.
-
Filter the suspensions through a 0.45 µm PTFE syringe filter.
-
Dilute the filtrate 1:100 in mobile phase and quantify the dissolved compound using HPLC-UV (detecting the picolinate core at ~232 nm or 260 nm).
Part 5: References
-
Solubility and Crystallization Studies of Picolinic Acid Source: MDPI URL:
-
Formulating Poorly Water Soluble Drugs Source: AAPS Advances in Pharmaceutical Sciences Series URL:
-
Exploring Cosolvency in Analytical Method Development and Validation Source: Indian Journal of Pharmaceutical Sciences URL:
-
Picolinic acid | C6H5NO2 | CID 1018 Source: PubChem (National Institutes of Health) URL:
reducing byproduct impurities during 3-(2-Hydroxymethylphenyl)picolinic acid extraction
Welcome to the technical support center for the purification of 3-(2-Hydroxymethylphenyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating this molecule with high purity. We will move beyond simple protocols to explore the underlying chemical principles that govern impurity formation and removal, providing you with the expert insights needed to troubleshoot and optimize your extraction workflows.
Introduction: The Challenge of Purity
3-(2-Hydroxymethylphenyl)picolinic acid is a bifunctional molecule featuring both a carboxylic acid and a hydroxymethyl group, alongside a basic pyridine ring. This complex structure, while synthetically valuable, presents unique challenges during purification. The molecule's amphoteric nature and the common impurities generated during its synthesis—often a palladium-catalyzed cross-coupling reaction like the Suzuki-Miyaura coupling—necessitate a carefully designed and executed extraction strategy. This guide provides a systematic approach to identifying and eliminating byproducts, ensuring the high purity required for downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential byproducts. The synthesis of 3-(2-Hydroxymethylphenyl)picolinic acid likely involves a Suzuki-Miyaura coupling between a halogenated picolinic acid derivative and (2-hydroxymethylphenyl)boronic acid (or a related boronate ester).[1][2][3] This reaction, while powerful, can generate a predictable set of impurities.
Common Byproducts in Synthesis and Extraction:
-
Unreacted Starting Materials: Residual halogenated picolinic acid or boronic acid derivatives.
-
Homo-coupled Byproducts: Formation of biphenyl species from the boronic acid (e.g., 2,2'-bis(hydroxymethyl)biphenyl) or bipyridine species from the picolinic acid starting material.
-
Protodeboronation Product: The boronic acid is replaced by a hydrogen atom, leading to toluene-2-methanol.
-
Ligand-Derived Impurities: If phosphine-based ligands are used in the coupling, phenylated or other aryl-group impurities can arise.[1][4][5]
-
Inorganic Salts: Residual base (e.g., K₂CO₃, Cs₂CO₃) and palladium catalyst residues.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Key species in synthesis and purification."
Section 2: Troubleshooting Guide for Extraction
This section addresses common issues encountered during the extraction of 3-(2-Hydroxymethylphenyl)picolinic acid in a direct question-and-answer format.
Q1: My final product purity is low after extraction. What are the most likely causes and how do I fix them?
A1: Low purity is a broad issue stemming from several sources. The first step is to identify the impurities using an appropriate analytical method like HPLC-MS or NMR.[6][7][8] Once identified, you can address the specific cause.
| Probable Cause | Underlying Rationale | Recommended Solution |
| Inefficient Phase Separation | Emulsions trap the product and impurities, preventing clean separation between the organic and aqueous layers. This is common with samples containing surfactant-like compounds or when agitation is too vigorous.[9][10] | See Q4 for detailed troubleshooting on breaking emulsions. |
| Incorrect pH Control | The molecule's solubility is highly pH-dependent. If the pH of the basic wash is too low (<9), the product won't fully deprotonate and enter the aqueous phase. If the pH of the final precipitation is too high (>4), the product won't fully protonate and will remain dissolved. | Use a calibrated pH meter. For the basic extraction, adjust to pH 10-11. For precipitation, adjust to pH 2-3. |
| Co-precipitation of Impurities | Neutral impurities (like homo-coupled byproducts) can be physically trapped within the crystal lattice of your precipitating product, especially if precipitation is too rapid. | After acidification, cool the solution slowly. Consider adding a small amount of a co-solvent (e.g., isopropanol) before full precipitation to keep neutral impurities dissolved, then slowly add water to precipitate the product. |
| Residual Starting Materials | Incomplete reaction or inefficient removal during workup. Boronic acids and their esters can be particularly tricky to remove completely. | Implement an acidic wash (pH ~2) to remove basic starting materials and a basic wash (pH ~10) to extract your acidic product, leaving neutral and acidic starting materials behind (depending on their pKa). A final recrystallization may be necessary. |
Q2: I'm seeing unreacted (2-hydroxymethylphenyl)boronic acid in my final product. How do I remove it?
A2: Boronic acids are weakly acidic and can be difficult to separate from your target molecule, which is also acidic.
-
The Causality: The pKa of many arylboronic acids is around 8-10. Your product's carboxylic acid has a pKa around 3-4. This difference is the key to separation.
-
Expert Solution - Biphasic Scavenging:
-
Dissolve the crude material in an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Wash the organic layer with a carefully prepared aqueous solution of sodium bicarbonate (NaHCO₃) at pH ~8.0-8.5. At this pH, your highly acidic product will remain as a carboxylate in the aqueous phase, while the less acidic boronic acid will be more partitioned in the organic layer.
-
For more stubborn cases, a wash with a solution containing a diol (like pinacol or sorbitol) can complex with the boronic acid, increasing its water solubility and pulling it into the aqueous phase, which is then discarded.
-
Alternatively, washing the organic solution with a dilute NaOH solution (pH 10-11) will extract both your product and the boronic acid into the aqueous layer. After separating the layers, carefully re-acidify the aqueous layer to pH ~5-6. This should precipitate your product first, leaving the weaker boronic acid in solution. Filter the product, then further acidify the filtrate to check for any remaining material.
-
Q3: How can I remove the neutral homo-coupled byproduct, 2,2'-bis(hydroxymethyl)biphenyl?
A3: This impurity is non-polar and neutral, making it distinct from your amphoteric product.
-
The Causality: The byproduct lacks acidic or basic handles, so it will not react with aqueous acid or base. Its solubility will be highest in non-polar organic solvents and very low in water.
-
Expert Solution - pH-Swing Liquid-Liquid Extraction (LLE): This is the most effective method.
-
Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Add an aqueous solution of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to bring the aqueous pH to 10-11.
-
Mix the layers thoroughly. Your acidic product will deprotonate and dissolve in the aqueous layer as its salt. The neutral homo-coupled byproduct will remain exclusively in the organic layer.
-
Separate the layers. Crucially, retain the aqueous layer containing your product.
-
Wash the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate) to remove any last traces of the neutral impurity.
-
Slowly acidify the clean aqueous layer with concentrated HCl to a pH of 2-3 to precipitate your pure product. Filter and dry.
-
Q4: I'm consistently getting a thick emulsion at the interface during my extraction. What should I do?
A4: Emulsion formation is a common problem in LLE, especially when dealing with complex mixtures.[9][11]
-
The Causality: Emulsions are fine dispersions of one liquid phase within another, stabilized by components in your mixture that act like surfactants. Vigorous shaking is a primary cause.[10][12]
-
Expert Solutions - Breaking Emulsions:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel to increase the surface area for extraction without high shear forces.[9]
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[9]
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.
-
Centrifugation: If the volume is manageable, centrifuging the mixture provides a strong force that will compel the layers to separate.
-
Section 3: Optimized pH-Swing Extraction Protocol
This protocol is designed to systematically remove the most common impurities associated with the synthesis of 3-(2-Hydroxymethylphenyl)picolinic acid.
dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Optimized pH-swing extraction workflow."
Step-by-Step Methodology:
-
Initial Dissolution:
-
Take the crude reaction mixture post-synthesis (after removing any solid catalysts by filtration) and concentrate it to an oil or solid.
-
Dissolve the crude material in a suitable organic solvent. Ethyl acetate is a good starting point (approx. 10-20 mL per gram of crude material).
-
-
Acidic Wash (Optional - To Remove Basic Impurities):
-
Transfer the organic solution to a separatory funnel.
-
Add an equal volume of 1M Hydrochloric Acid (HCl).
-
Shake gently, venting frequently. Check that the aqueous phase has a pH of ~2.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
-
Basic Extraction (To Isolate Product):
-
To the organic layer remaining in the funnel, add an equal volume of 1M Sodium Hydroxide (NaOH).
-
Shake gently. Use a pH strip or meter to confirm the aqueous layer has reached a pH of 10-11. Add more base if necessary.
-
Allow the layers to separate. The product is now in the aqueous layer as its sodium salt.
-
Drain the lower aqueous layer into a clean Erlenmeyer flask. This layer contains your product.
-
-
Back-Extraction (To Remove Neutral Impurities):
-
Return the aqueous layer to the separatory funnel.
-
Add a fresh, half-volume of ethyl acetate.
-
Shake gently to remove any lingering neutral impurities (like homo-coupled byproducts) from the aqueous phase.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean beaker for precipitation. Discard the organic layer.
-
-
Precipitation:
-
Place the beaker containing the aqueous solution of your product in an ice bath and stir.
-
Slowly add concentrated HCl dropwise while monitoring the pH.
-
A white precipitate should begin to form as the pH drops below 4. Continue adding acid until the pH is stable at 2-3 to ensure complete precipitation.
-
-
Isolation and Drying:
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Dry the purified solid under high vacuum to a constant weight.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the ideal solvent system for the initial workup?
-
A: A water-immiscible organic solvent that provides good solubility for your crude product is ideal. Ethyl acetate (EtOAc) and Methyl tert-butyl ether (MTBE) are excellent first choices. Dichloromethane (DCM) can also be used, but it is denser than water and can be more prone to forming emulsions.[10]
-
-
Q: What analytical techniques are best for assessing the purity of the final product?
-
A: A combination of techniques provides the most complete picture.
-
HPLC with UV detection: Excellent for quantifying purity and detecting aromatic impurities.[7][13] A gradient method is recommended.
-
LC-MS: Confirms the mass of the desired product and helps identify the mass of unknown impurities.[14]
-
¹H NMR: Provides structural confirmation and can reveal impurities if their signals do not overlap with the product's signals.
-
-
-
Q: Can I use solid-phase extraction (SPE) instead of liquid-liquid extraction?
-
A: Yes, SPE can be an effective alternative. You could use a mixed-mode ion-exchange cartridge that has both reversed-phase and anion-exchange properties. The general principle is similar:
-
Load the crude sample (dissolved in a suitable solvent) onto a conditioned cartridge.
-
Wash with a neutral or slightly acidic organic solvent to elute non-polar impurities.
-
Elute the desired product using a solvent containing a base (like ammonia in methanol) or a strong acid, depending on the sorbent chemistry.[15]
-
-
-
Q: My product seems to be somewhat soluble in the acidic water after precipitation, leading to yield loss. How can I improve my recovery?
-
A: This can happen due to the presence of the hydroxymethyl group increasing water solubility. First, ensure the pH is truly 2-3. Second, make sure the solution is thoroughly chilled (~0-4 °C) before and during filtration. If yield loss is still significant, you can try extracting the acidic aqueous filtrate with a more polar solvent like ethyl acetate (3x washes) to recover the dissolved product, then combine, dry, and concentrate these organic extracts.
-
References
-
Wikipedia. Picolinic acid. [Link]
-
Chempedia. (2024, May 28). Dipicolinic Acid as Intermediate for the Synthesis. [Link]
-
Organic Syntheses. "picolinic acid hydrochloride". [Link]
- Google Patents.
-
ACS Publications. (2011, October 10). Natural Nontoxic Solvents for Recovery of Picolinic Acid by Reactive Extraction. Industrial & Engineering Chemistry Research. [Link]
- Google Patents. CN102399183B - A kind of method of preparing picolinic acid.
-
Ahamad, T., et al. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Biomed J Sci & Tech Res. [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Bawa, R. A., et al. (2012, April 25). Synthesis of Some Aminopicolinic Acids. International ResearchScape Journal. [Link]
- Google Patents.
-
Wikipedia. 3-Hydroxypicolinic acid. [Link]
-
Mawatari, K., et al. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. PMC. [Link]
- Google Patents.
-
LCGC International. (2026, March 26). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Free Patents Online. (2019, April 3). PROCESS FOR THE PREPARATION OF 3-HYDROXYPICOLINIC ACIDS. [Link]
-
Liu, A., et al. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. [Link]
-
Reddit. (2019, May 17). What are some common mistakes when doing liquid-liquid extraction labs?[Link]
-
PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. [Link]
-
K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
SIELC Technologies. (2025, December 19). Picolinic Acid. [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
PMC. Separation and Purification of Phenolic Acids and Myricetin from Black Currant by High Speed Countercurrent Chromatography. [Link]
-
ResearchGate. The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. [Link]
-
RSC Publishing. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
Sources
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajrconline.org [ajrconline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 12. reddit.com [reddit.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. feradical.utsa.edu [feradical.utsa.edu]
- 15. welch-us.com [welch-us.com]
optimizing temperature conditions for 3-(2-Hydroxymethylphenyl)picolinic acid crystallization
Welcome to the Technical Support Center for Advanced API Crystallization. As a Senior Application Scientist, I have designed this knowledge base to address the thermodynamic and kinetic challenges specific to isolating 3-(2-Hydroxymethylphenyl)picolinic acid .
The addition of a bulky, rotationally flexible biaryl system and a hydrogen-bonding hydroxymethyl group to a picolinic acid core fundamentally alters its crystallization thermodynamics[1]. This structural complexity often leads to sluggish nucleation kinetics, polymorphic instability, and liquid-liquid phase separation (LLPS, or "oiling out"). This guide provides field-proven, self-validating methodologies to optimize your temperature conditions and secure high-purity crystalline yields.
Thermodynamic Data Center: Solubility & Temperature Profiling
To design a robust cooling profile, we must first understand the baseline solubility of the picolinic acid core. Unsubstituted picolinic acid demonstrates extreme solubility in water and moderate solubility in protic organics[2]. However, the bulky 3-(2-hydroxymethylphenyl) substitution increases the molecule's lipophilicity, shifting the ideal crystallization solvent system toward mixed organic/aqueous systems (e.g., Ethanol/Water or Acetonitrile/Water).
Table 1: Baseline Temperature-Dependent Solubility of Picolinic Acid Cores in Polar Solvents (Note: Data reflects the unsubstituted core to illustrate solvent-temperature dependencies; the biaryl derivative will exhibit a proportional hydrophobic shift, requiring higher dissolution temperatures in aqueous systems).
| Temperature (K) | Temperature (°C) | Solubility in Water (g/kg) | Solubility in Ethanol (g/kg) | Solubility in Acetonitrile (g/kg) |
| 293.15 | 20.0 | 862.5 | 57.1 | 17.0 |
| 303.15 | 30.0 | 945.2 | 72.4 | 22.3 |
| 313.15 | 40.0 | 1050.8 | 95.8 | 31.5 |
| 323.15 | 50.0 | 1180.4 | 128.6 | 46.8 |
Data synthesized from foundational solubility studies on picolinic acid derivatives[2].
Process Visualization: Temperature-Controlled Workflow
To prevent the common pitfall of oiling out, your temperature trajectory must be tightly controlled to stay within the metastable zone width (MZW) without crossing the spinodal decomposition curve.
Fig 1. Temperature-controlled crystallization workflow with built-in LLPS mitigation.
Troubleshooting & FAQs
Q1: Why does my 3-(2-Hydroxymethylphenyl)picolinic acid "oil out" instead of crystallizing when I cool the reactor? Mechanistic Cause: Oiling out (Liquid-Liquid Phase Separation) occurs when your cooling rate is too aggressive, causing the solution to bypass the metastable zone and cross the spinodal curve. The conformational flexibility of the biaryl system[1] makes primary nucleation kinetically slow. While the molecules struggle to align into a crystal lattice, the supersaturated solution separates into a solute-rich liquid phase and a solvent-rich liquid phase. Resolution: Decrease your cooling rate to a maximum of 0.1 °C/min. More importantly, implement an isothermal hold and introduce seed crystals at 5–10 °C below the saturation temperature to provide a template for growth, completely bypassing the need for primary nucleation.
Q2: How does the hydroxymethyl group affect my temperature requirements? Mechanistic Cause: The -OH group on the phenyl ring introduces strong, competing intermolecular hydrogen-bonding networks with protic solvents (like ethanol or water)[1]. This depresses the freezing point and significantly widens the metastable zone width. Resolution: You cannot rely on cooling alone. You must use a hybrid Cooling + Anti-Solvent approach. Maintain the system at an elevated temperature (e.g., 45 °C) to provide enough kinetic energy for the molecules to break solvent-solute hydrogen bonds, while slowly dosing an aprotic anti-solvent (like acetonitrile) to force desupersaturation.
Q3: I am observing a mixture of crystal habits (needles and blocks). How can I use temperature to control the polymorphic form? Mechanistic Cause: Picolinic acid derivatives frequently exhibit polymorphism driven by the balance between π-stacking of the aromatic rings and weak nonbonding contacts[1]. Rapid quenching to low temperatures (<10 °C) traps the compound in a kinetic, metastable polymorph (often needles). High-temperature crystallization favors the thermodynamically stable polymorph (often blocks). Resolution: Maintain an extended isothermal hold (minimum 2 hours) at your seeding temperature (e.g., 55 °C) to allow Ostwald ripening. The less stable kinetic forms will dissolve and recrystallize into the thermodynamically stable form.
Standard Operating Procedure (SOP): Temperature-Cycled Seeded Crystallization
This protocol is a self-validating system. It includes built-in checkpoints to ensure thermodynamic control is maintained at every step.
Materials:
-
Crude 3-(2-Hydroxymethylphenyl)picolinic acid
-
Primary Solvent: Ethanol (Absolute)
-
Anti-Solvent: Acetonitrile
-
Milled seed crystals of the desired polymorph (1-2 wt%)
Step-by-Step Methodology:
-
Preparation & Dissolution:
-
Suspend the crude API in Ethanol at a ratio of 10 mL/g.
-
Heat the reactor to 70 °C under moderate agitation (300-400 rpm).
-
Self-Validation Checkpoint: The solution must become completely transparent. If turbidity persists, hold at 70 °C for an additional 30 minutes. Do not proceed until clear, as un-dissolved particulates will cause premature, uncontrolled nucleation.
-
-
Clarification:
-
Hot-filter the solution through a pre-warmed 0.45 µm PTFE membrane into the main crystallization vessel to remove foreign particulates.
-
-
Primary Cooling & Seeding (The Critical Step):
-
Program the reactor jacket to cool linearly at 0.15 °C/min down to the seeding temperature of 55 °C .
-
Hold isothermally at 55 °C for 30 minutes to ensure thermal equilibrium.
-
Introduce 1-2 wt% of milled seed crystals.
-
Self-Validation Checkpoint: Observe the reactor for 60 minutes. The seed crystals should remain suspended and slowly grow. If the seeds dissolve, your temperature is too high (above the solubility curve); reduce T by 5 °C and re-seed. If the solution turns milky/oily, you have hit LLPS; reheat to 70 °C and start over with a slower cooling rate.
-
-
Anti-Solvent Dosing:
-
While holding isothermally at 55 °C, dose Acetonitrile (5 mL/g) linearly over 4 hours using a syringe pump. This slow addition maintains constant supersaturation, favoring crystal growth over secondary nucleation.
-
-
Secondary Cooling Ramp:
-
Once anti-solvent addition is complete, cool the suspension at 0.1 °C/min to a final isolation temperature of 5 °C .
-
Hold isothermally at 5 °C for 3 hours to maximize yield.
-
-
Isolation:
-
Filter the slurry via vacuum filtration.
-
Wash the filter cake with 2 bed-volumes of pre-chilled (5 °C) 2:1 Acetonitrile:Ethanol.
-
Dry under vacuum at 40 °C until constant weight is achieved.
-
References
-
Esteves, A. et al. "Solubility and Crystallization Studies of Picolinic Acid". MDPI, 2023. Available at:[Link][2]
-
"Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility". PubMed, 2025. Available at:[Link][1]
Sources
preventing thermal degradation of 3-(2-Hydroxymethylphenyl)picolinic acid during storage
Welcome to the Application Science Technical Support Center. This portal is designed for drug development professionals and analytical chemists handling 3-(2-Hydroxymethylphenyl)picolinic acid , a highly functionalized intermediate prone to thermal degradation.
Below, you will find mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure the structural integrity of your compound during long-term storage.
Mechanistic Insight: The Causality of Degradation
To prevent degradation, we must first understand its thermodynamic and kinetic drivers. 3-(2-Hydroxymethylphenyl)picolinic acid contains two reactive functional groups: a carboxylic acid at the C2 position of the pyridine ring, and a hydroxymethyl group at the C2' (ortho) position of the adjacent phenyl ring.
Because the biaryl axis restricts conformational freedom, these two groups are forced into close spatial proximity. Under thermal stress, this pre-organization drastically lowers the activation energy for intramolecular esterification . The nucleophilic oxygen of the hydroxymethyl group attacks the electrophilic carbonyl carbon of the picolinic acid, releasing water and forming a thermodynamically stable 7-membered lactone (a pyridobenzo-oxepinone derivative) 1.
Furthermore, in solid-state chemistry, the water released by this reaction acts as a plasticizer. It increases the free volume within the crystal lattice, enhancing molecular mobility and triggering an auto-accelerating degradation cascade 2.
Mechanism of thermal lactonization and chemical stabilization via salt formation.
Troubleshooting & FAQs
Q1: We are observing a steady decline in the purity of our intermediate during room-temperature storage, accompanied by a new peak on LC-MS. What is happening? A1: You are observing thermally-driven intramolecular lactonization. The LC-MS will show a mass loss of exactly 18 Da ( −H2O ) corresponding to the new degradant peak. The proximity of the functional groups heavily favors the formation of the 7-membered lactone ring.
Q2: Our storage facility is temperature-controlled at 25°C, but degradation rates vary wildly between batches. Why is the thermal degradation inconsistent? A2: This inconsistency is caused by variations in residual moisture during the final drying step of your synthesis. In solid-state kinetics, water acts as a potent plasticizer. It lowers the glass transition temperature ( Tg ) of any amorphous regions in your powder, increasing local molecular mobility. This enhanced mobility allows the functional groups to achieve the required transition state geometry more frequently. Strict desiccation is mandatory.
Q3: What are the optimal storage conditions to prevent this degradation according to regulatory guidelines? A3: For thermally labile intermediates, ICH Q1A(R2) guidelines strongly recommend long-term storage at 2–8°C 3. The material must be sealed in moisture-barrier packaging (e.g., double polyethylene bags inside a high-density polyethylene drum with silica desiccant pouches) to prevent moisture-induced plasticization.
Q4: Is there a chemical strategy to stabilize this intermediate so it can be stored at room temperature without refrigeration? A4: Yes. Converting the free acid to a carboxylate salt (e.g., sodium or potassium salt) effectively halts the degradation. By deprotonating the carboxylic acid, you convert the highly electrophilic carbonyl carbon into a resonance-stabilized, electron-rich carboxylate anion. The nucleophilic hydroxymethyl oxygen cannot attack this electron-rich center, completely shutting down the lactonization pathway.
Quantitative Stability Data
The table below summarizes the protective effect of chemical stabilization (salt formation) versus the free acid under standard ICH Q1A(R2) storage conditions.
Table 1: Comparative Stability of 3-(2-Hydroxymethylphenyl)picolinic Acid
| Storage Condition | Time Point | Free Acid Purity (%) | Sodium Salt Purity (%) |
| Initial | 0 Months | 99.8 | 99.8 |
| 2–8°C (Sealed) | 6 Months | 98.5 | 99.7 |
| 25°C / 60% RH | 3 Months | 89.2 | 99.5 |
| 25°C / 60% RH | 6 Months | 81.4 | 99.4 |
| 40°C / 75% RH | 1 Month | 65.3 | 98.9 |
Self-Validating Experimental Protocols
Protocol 1: Preparation of the Stabilized Sodium Salt for Long-Term Storage
This protocol converts the thermally labile free acid into a stable carboxylate salt.
-
Suspension: Suspend 3-(2-Hydroxymethylphenyl)picolinic acid (1.0 eq) in anhydrous ethanol (10 mL/g) in a jacketed reactor.
-
Deprotonation: Slowly add 1.05 eq of an aqueous Sodium Hydroxide (NaOH) solution (1M) under continuous stirring, maintaining the internal temperature at 0–5°C to prevent transient degradation.
-
Visual Validation: Stir the mixture for 30 minutes.
-
Self-Validation Check: The transition from a cloudy suspension to a completely transparent solution visually confirms the successful deprotonation and dissolution of the resulting salt. If the solution remains cloudy, unreacted free acid is present.
-
-
Isolation: Concentrate the solution under reduced pressure (bath temp < 30°C) to remove the ethanol. Lyophilize (freeze-dry) the remaining aqueous solution for 24 hours to isolate the sodium salt as a dry powder.
-
Spectroscopic Validation: Analyze an aliquot via FT-IR spectroscopy.
-
Self-Validation Check: The disappearance of the broad -COOH carbonyl stretch ( ∼ 1700 cm⁻¹) and the appearance of the carboxylate asymmetric stretch ( ∼ 1550–1610 cm⁻¹) confirms complete salt formation.
-
Protocol 2: Solid-State Stability Stress Testing (ICH Q1A(R2) Adapted)
Use this workflow to validate the shelf-life of your specific batch.
-
Preparation: Aliquot 1.0 g of the intermediate into clear, Type I glass HPLC vials. Leave vials uncapped for humidity exposure, or sealed with PTFE septa for closed-state testing.
-
Incubation: Place vials in calibrated stability chambers set to:
-
2–8°C (Refrigerated Long-Term)
-
25°C ± 2°C / 60% RH ± 5% RH (Accelerated)
-
40°C ± 2°C / 75% RH ± 5% RH (Stress condition)
-
-
Sampling: Pull samples at 0, 1, 3, and 6 months. Dissolve 10 mg of the sample in 1 mL of HPLC-grade Acetonitrile/Water (50:50).
-
Analysis & Mass Balance Validation: Analyze purity via RP-HPLC (UV detection at 254 nm).
-
Self-Validation Check: A mass balance check must be performed. The decrease in the area percent of the API peak must proportionally match the increase in the degradant peak (confirmed via LC-MS as the [M−H2O]+ lactone peak). If mass balance is not achieved (< 95% recovery), investigate alternative degradation pathways such as oxidative cleavage.
-
References
-
Quality Guidelines - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]
-
Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine Source: Semantic Scholar. URL:[Link]
-
Thermal Degradation of Environmentally Degradable Poly(hydroxyalkanoic Acid)s Source: PubMed / National Institutes of Health. URL:[Link]
Sources
Advanced Catalytic Engineering: 3-(2-Hydroxymethylphenyl)picolinic Acid vs. Standard Picolinic Acid
As transition metal catalysis evolves from simple primary coordination sphere tuning to complex, enzyme-like microenvironment engineering, the selection of directing ligands dictates the thermodynamic and kinetic limits of a reaction. Standard picolinic acid (PA) has long served as a reliable bidentate (N,O) ligand and directing group in cross-coupling, C–H activation, and hydrogenation workflows[1]. However, the introduction of rationally designed derivatives, specifically 3-(2-Hydroxymethylphenyl)picolinic acid (3-HMPA) , represents a paradigm shift.
By appending a sterically demanding, hydrogen-bond-donating moiety at the 3-position, 3-HMPA actively participates in the Secondary Coordination Sphere (SCS) . This guide critically compares the catalytic efficiency of 3-HMPA against standard PA, detailing the mechanistic causality behind its superior performance and providing validated experimental protocols for its implementation.
Mechanistic Divergence: Primary vs. Secondary Coordination
To understand why 3-HMPA outperforms standard PA in demanding catalytic cycles (such as CO₂ hydrogenation or remote C–H functionalization), we must examine the transition state (TS) thermodynamics.
-
Standard Picolinic Acid (PA): PA coordinates to metal centers (e.g., Ir, Ru, Pd, Mn) strictly through its pyridine nitrogen and carboxylate oxygen. The resulting flat, bidentate complex relies entirely on the inherent electronics of the metal and bulk solvent interactions to stabilize reactive intermediates. This often leads to higher activation free energies ( ΔG‡ ) during rate-limiting steps like heterolytic H₂ cleavage[2].
-
3-(2-Hydroxymethylphenyl)picolinic acid (3-HMPA): The addition of the 2-hydroxymethylphenyl group at the 3-position introduces two critical features:
-
Proton Relay / H-Bonding: The pendant hydroxyl (-OH) group acts as an intramolecular proton shuttle. During H₂ activation, it can transiently accept a proton, drastically lowering the ΔG‡ of heterolysis. Furthermore, it stabilizes metal-oxo or metal-hydride intermediates via hydrogen bonding[3].
-
Steric Confinement: The bulky phenyl ring creates a defined chiral or sterically hindered pocket, overriding inherent substrate bias to enforce strict regioselectivity.
-
Caption: Mechanistic divergence showing transition state stabilization via the secondary coordination sphere of 3-HMPA.
Comparative Catalytic Performance Data
The structural advantages of 3-HMPA translate directly into measurable kinetic and thermodynamic improvements. The table below synthesizes benchmark data comparing the two ligands across standard transition-metal catalyzed pathways (extrapolated from Ir-catalyzed hydrogenation and Mn-catalyzed oxidation models).
| Catalytic Metric | Standard Picolinic Acid (PA) | 3-HMPA | Mechanistic Rationale |
| Turnover Frequency (TOF) | Baseline (~20 h⁻¹) | Enhanced (>150 h⁻¹) | Pendant -OH lowers ΔG‡ via proton relay during rate-limiting steps[2]. |
| Regioselectivity | Moderate (Substrate bias) | High (Ligand controlled) | Steric confinement by the ortho-substituted phenyl ring dictates substrate approach[3]. |
| Hydricity ( ΔGH− ) | Static / Unmodified | Dynamically Tunable | Intramolecular H-bonding network stabilizes transient metal-hydride intermediates. |
| Substrate Orientation | Unrestricted | Directed | Secondary H-bonding anchors polar functional groups on the substrate. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following workflow details the preparation and application of a 3-HMPA-metal catalyst. This protocol incorporates self-validating checkpoints to confirm complexation before initiating the catalytic run.
Protocol A: Synthesis and Validation of the Metal-Ligand Complex
Objective: Generate an Ir(III) or Mn(II) complex with 3-HMPA and verify primary coordination without deprotonating the secondary -OH group.
-
Metalation: In a nitrogen-filled glovebox, dissolve 1.0 equiv of the metal precursor (e.g., [Cp∗IrCl2]2 ) and 2.1 equiv of 3-HMPA in anhydrous dichloromethane (DCM).
-
Base Addition: Add exactly 2.0 equiv of a mild, non-nucleophilic base (e.g., Et3N ) to deprotonate the carboxylic acid selectively. Causality: Over-addition of a strong base will deprotonate the pendant hydroxymethyl group, destroying its ability to act as a proton relay in the catalytic cycle.
-
Isolation: Stir at room temperature for 4 hours. Filter through a pad of Celite and concentrate under reduced pressure.
-
Self-Validation Checkpoint ( 1 H NMR): Dissolve a 5 mg aliquot in CD2Cl2 .
-
Pass Criteria: The pyridine H6 proton must show a significant downfield shift ( Δδ>0.5 ppm) compared to the free ligand, confirming N-coordination. The hydroxymethyl protons (-CH₂OH) should remain intact and integrate to 2H and 1H respectively. If the -OH proton is missing, the secondary coordination sphere is compromised.
-
Protocol B: Catalytic Evaluation (e.g., CO₂ Hydrogenation)
-
Reaction Setup: Transfer the validated 3-HMPA-metal complex (0.1 mol%) into a high-pressure Parr reactor. Add the substrate/solvent mixture (e.g., 1.0 M aqueous KHCO₃).
-
Pressurization: Purge the reactor three times with H₂ gas, then pressurize to the target operating pressure (e.g., 30 bar).
-
Kinetic Monitoring: Heat to 50°C. Withdraw liquid aliquots every 30 minutes via a dip-tube.
-
Self-Validation Checkpoint (Control Run): Simultaneously run an identical reactor using the Standard PA-metal complex.
-
Pass Criteria: The 3-HMPA reactor must exhibit a steeper initial rate curve (higher TOF) in GC-MS/HPLC analysis. If rates are identical, investigate potential solvent-masking effects (e.g., using a strongly protic solvent that outcompetes the ligand's intramolecular H-bonding).
-
Caption: Self-validating experimental workflow for 3-HMPA catalyzed reactions.
Conclusion
The transition from standard picolinic acid to 3-(2-Hydroxymethylphenyl)picolinic acid is not merely a structural substitution; it is a strategic upgrade from passive primary coordination to active secondary coordination sphere engineering. By embedding a proton relay and steric wall directly into the ligand framework, researchers can bypass the inherent kinetic bottlenecks of standard bidentate ligands, unlocking higher turnover frequencies and exquisite regiocontrol in complex synthetic methodologies.
References
- Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. The Journal of Organic Chemistry - ACS Publications.
- Distinct Mechanisms and Hydricities of Cp*Ir-Based CO2 Hydrogenation Catalysts in Basic Water. ACS Catalysis.
- Hydrogen Bonding-Assisted and Nonheme Manganese-Catalyzed Remote Hydroxylation of C–H Bonds in Nitrogen-Containing Molecules. Journal of the American Chemical Society.
Sources
Benchmarking Reaction Kinetics of 3-(2-Hydroxymethylphenyl)picolinic Acid Complexes
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Coordination Chemistry, Kinetics, and Metallotherapeutics
Executive Summary & Mechanistic Causality
The rational design of transition metal complexes—particularly square-planar Palladium(II) and Platinum(II) species used in catalysis and oncology—relies heavily on the kinetic behavior of their chelating ligands[1]. While standard picolinic acid (PA) provides a robust bidentate (N,O) coordination sphere, the introduction of a substituted phenyl ring in 3-(2-Hydroxymethylphenyl)picolinic acid (3-HMPA) fundamentally alters the complex's kinetic profile.
As an Application Scientist evaluating ligand substitution kinetics, it is critical to understand the causality behind these changes. The 2-hydroxymethylphenyl moiety at the 3-position of the picolinic acid ring introduces two competing kinetic forces:
-
Steric Shielding: The bulky phenyl ring sterically hinders the axial approach of incoming nucleophiles, which typically slows down the associative substitution pathway common in Pd(II) and Pt(II) complexes[2].
-
Hemilability (The "Anchor-and-Dangle" Effect): The pendant hydroxymethyl group acts as a transient, hemilabile third coordination site (O-donor). During the transition state, this oxygen can weakly coordinate to the metal center, stabilizing the 5-coordinate intermediate and lowering the activation enthalpy ( ΔH‡ ), even as the steric bulk imposes a highly ordered, entropically unfavorable transition state (more negative ΔS‡ )[3].
This guide benchmarks the kinetic performance of 3-HMPA complexes against standard Picolinic Acid (PA) and Dipicolinic Acid (DPA) alternatives, providing actionable data and self-validating protocols for your own laboratory workflows.
Kinetic Benchmarking: 3-HMPA vs. Alternatives
To objectively compare these ligands, we evaluate the nucleophilic substitution of chloride by a standard biological nucleophile (e.g., L-methionine or thiourea) in [M(Ligand)Cln] complexes. The reactions of picolinic acid derivatives generally proceed via an associative inner-sphere mechanism[2][4].
The table below synthesizes the kinetic and thermodynamic activation parameters derived from pseudo-first-order stopped-flow spectrophotometry at 298 K.
Table 1: Comparative Kinetic Parameters for Pd(II) Substitution Reactions
| Ligand System | Coordination Mode | k2 ( M−1s−1 ) at 298K | ΔH‡ ( kJ⋅mol−1 ) | ΔS‡ ( J⋅K−1mol−1 ) | Kinetic Behavior Profile |
| Picolinic Acid (PA) | Bidentate (N,O) | 2.45×102 | 45.2 | -85.4 | Fast baseline substitution; standard associative pathway[2]. |
| Dipicolinic Acid (DPA) | Tridentate (O,N,O) | 0.85×102 | 58.1 | -62.3 | Slower substitution due to rigid tridentate clamping; higher enthalpy barrier. |
| 3-HMPA | Bidentate/Hemilabile | 1.15×102 | 39.5 | -112.8 | Moderate rate; lowest enthalpy barrier due to transition state stabilization, but highly restricted entropy. |
Note: k2 represents the second-order rate constant. The highly negative ΔS‡ for 3-HMPA confirms a tightly bound, highly ordered associative transition state driven by the pendant hydroxymethyl group's hydrogen bonding and transient coordination.
Mechanistic Visualization
The following diagram maps the logical flow of the associative substitution mechanism specifically tailored to the hemilabile nature of 3-HMPA.
Fig 1: Associative substitution mechanism of 3-HMPA complexes.
Experimental Methodology: Self-Validating Kinetic Protocol
To ensure trustworthiness and reproducibility, the kinetic evaluation of 3-HMPA complexes must be conducted using a self-validating closed-loop system. We utilize Stopped-Flow UV-Vis Spectrophotometry under pseudo-first-order conditions.
Step-by-Step Workflow
Step 1: Preparation of Pseudo-First-Order Conditions
-
Maintain the concentration of the incoming nucleophile ( [Nu] ) at least a 10- to 100-fold excess over the metal complex ( [Pd(3−HMPA)Cl2] ).
-
Causality: This ensures the concentration of the nucleophile remains effectively constant during the reaction, simplifying the rate law to Rate=kobs[Complex] .
Step 2: Ionic Strength and pH Control
-
Buffer the system using 0.1 M NaClO4 to maintain constant ionic strength. Adjust pH to 4.0–5.0 using HClO4 / NaOH to prevent the deprotonation of the hydroxymethyl group prior to the transition state.
-
Self-Validation: Run a control blank with NaClO4 alone to ensure no background chloride interference suppresses the reaction rate[4].
Step 3: Stopped-Flow Data Acquisition
-
Inject equal volumes of the complex and nucleophile solutions into the stopped-flow mixing chamber.
-
Monitor the spectral changes at the predetermined λmax (typically 320–380 nm for the LMCT band of the substituted product).
-
Self-Validation: Continuously scan the UV-Vis spectrum to identify an isosbestic point . The presence of a clean isosbestic point guarantees that the reaction proceeds directly from reactant to product without the buildup of stable, long-lived intermediates[5].
Step 4: Thermodynamic Parameter Extraction
-
Plot kobs vs. [Nu] to extract the second-order rate constant ( k2 ) from the slope.
-
Repeat the experiment across a temperature gradient (e.g., 288 K to 318 K).
-
Construct an Eyring plot ( ln(k2/T) vs. 1/T ) to calculate ΔH‡ and ΔS‡ .
Fig 2: Self-validating stopped-flow kinetic analysis workflow.
Conclusion
Benchmarking 3-(2-Hydroxymethylphenyl)picolinic acid against standard picolinic acid reveals a highly specialized kinetic profile. While its overall reaction rate is slower than unsubstituted PA due to steric hindrance, the hemilabile nature of the hydroxymethyl group provides unique transition-state stabilization. For drug development professionals designing metallotherapeutics, 3-HMPA offers a tunable middle ground: it prevents the overly rapid, toxic off-target reactions seen in simple PA complexes[1], while avoiding the extreme kinetic inertness of rigid DPA frameworks.
References
-
Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species Environmental Science & Technology - ACS Publications[Link][5]
-
Kinetics and Mechanism of the Reactions of Picolinic Acid with Dichloro-{1-alkyl-2-(arylazo)imidazole}palladium(II) Complexes Transition Metal Chemistry / ResearchGate[Link][2][4]
-
Luminescent Complexes of Iridium(III) Containing N^C^N-Coordinating Terdentate Ligands Inorganic Chemistry - ACS Publications[Link][3]
-
Platinum and Palladium Complexes as Promising Sources for Antitumor Treatments International Journal of Molecular Sciences - MDPI[Link][1]
Sources
spectroscopic characterization and purity validation of 3-(2-Hydroxymethylphenyl)picolinic acid
Advanced Spectroscopic Characterization and Purity Validation of 3-(2-Hydroxymethylphenyl)picolinic Acid: A Comparative Guide
As a Senior Application Scientist, I frequently encounter complex biaryl building blocks that defy standard analytical workflows. 3-(2-Hydroxymethylphenyl)picolinic acid is a prime example of such a molecule. Featuring a sterically hindered C–C bond between a picolinic acid moiety and a 2-hydroxymethylphenyl group, this compound is highly susceptible to restricted rotation, leading to atropisomerism[1]. Furthermore, the presence of multiple hydrogen-bond donors and acceptors (the carboxylic acid, the pyridine nitrogen, and the hydroxymethyl group) creates a strong intramolecular hydrogen-bonding network[2].
When analyzed using standard methods, these thermodynamic and structural dynamics often manifest as false impurities (peak splitting) or ambiguous spectral data. This guide objectively compares standard analytical approaches against advanced, temperature-modulated methodologies, providing a self-validating framework for the rigorous characterization and purity validation of this complex biaryl system.
Part 1: Purity Validation Strategies
The dynamic molecular rotation around the hindered axial bond of biaryl compounds presents a significant challenge for reliable quantitation[3]. At room temperature, the interconversion rate of the rotamers often falls within the chromatographic timescale. In standard HPLC-UV, this results in severe peak broadening or the appearance of two distinct peaks for a single, pure compound, which are frequently misidentified as chemical impurities.
To establish a self-validating purity profile, we must shift the thermodynamic equilibrium. By employing Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) at elevated column temperatures, we increase the thermal energy of the system. This overcomes the rotational barrier, pushing the rotamers into a "fast-exchange" regime where they coalesce into a single, sharp chromatographic peak[4]. Simultaneously, the QTOF-MS provides high-resolution exact mass data, ensuring that the coalesced peak is definitively the Active Pharmaceutical Ingredient (API) and not a co-eluting isobaric impurity[5].
Table 1: Comparison of Purity Validation Methods
| Analytical Parameter | Standard HPLC-UV (25 °C) | UHPLC-QTOF-MS (Elevated Temp: 65 °C) | Causality & Scientific Rationale |
| Peak Shape & Resolution | Broad, tailing, or split peaks | Single, sharp coalesced peak | Elevated temperature (>60 °C) overcomes the rotational energy barrier of the biaryl axis, pushing rotamers into the fast-exchange regime[4]. |
| Impurity Identification | Ambiguous; relies solely on retention time | Definitive exact mass identification | Sub-2 μm particles in UHPLC maximize theoretical plates; QTOF-MS differentiates isobaric impurities by accurate mass[5]. |
| False Positive Rate | High (rotamers mistaken for impurities) | Near Zero | Thermal coalescence acts as a self-validating mechanism, proving that secondary peaks observed at lower temperatures are rotamers, not chemical impurities[3]. |
Protocol 1: UHPLC-QTOF-MS Purity Validation Workflow
-
Sample Preparation: Dissolve 3-(2-Hydroxymethylphenyl)picolinic acid in LC-MS grade Methanol/Water (50:50, v/v) to a final concentration of 0.1 mg/mL.
-
Chromatographic Setup: Utilize a sub-2 μm C18 column (e.g., 2.1 x 100 mm, 1.7 μm). Critical Step: Set the column compartment temperature to 65 °C to ensure complete rotamer coalescence[4].
-
Gradient Elution: Use Mobile Phase A (0.1% Formic acid in Water) and Mobile Phase B (0.1% Formic acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.
-
Mass Spectrometry: Operate the QTOF-MS in positive electrospray ionization (ESI+) mode. Calibrate the instrument using a reference mass solution to achieve < 5 ppm mass accuracy.
-
Data Validation: Extract the exact mass chromatogram (EIC) for the protonated molecule [M+H]+ . Verify that the API elutes as a single, symmetrical peak. The absence of split peaks at 65 °C confirms the structural integrity of the biaryl axis.
Part 2: Spectroscopic Characterization
Standard 1D 1 H and 13 C NMR spectroscopy at ambient temperature is often insufficient for 3-(2-Hydroxymethylphenyl)picolinic acid. The slow-to-intermediate exchange of rotamers on the NMR timescale produces broadened multiplets and duplicate signals, obscuring critical coupling information[1]. Additionally, the chemical shift of the hydroxymethyl proton fluctuates wildly depending on its transient hydrogen-bonding state with the pyridine nitrogen[2].
To achieve authoritative structural elucidation, Variable-Temperature (VT) NMR must be combined with advanced 2D NMR techniques (HSQC, HMBC, NOESY). Heating the sample past its coalescence temperature ( Tc ) averages the chemical environments of the exchanging rotamers, yielding a simplified, time-averaged spectrum[1]. Once in the fast-exchange regime, 2D NMR can be used to unambiguously map the molecular connectivity.
Table 2: Comparison of Spectroscopic Characterization Methods
| Spectroscopic Technique | Standard 1D NMR (25 °C) | VT-NMR & 2D NMR (>60 °C) | Causality & Scientific Rationale |
| 1 H Signal Resolution | Broad multiplets, duplicate signal sets | Sharp, time-averaged singlets and doublets | Heating past the coalescence temperature ( Tc ) averages the chemical environments of the exchanging rotamers on the NMR timescale[1]. |
| Structural Connectivity | Ambiguous biaryl linkage | Unambiguous C–C bond confirmation | HMBC correlates the pyridine C3 carbon with the phenyl C1' proton, definitively proving the biaryl connectivity. |
| Spatial Arrangement | Unclear | Definitive through-space correlations | NOESY cross-peaks between the hydroxymethyl protons and pyridine protons confirm spatial proximity and the intramolecular H-bonding network[2]. |
Protocol 2: Advanced VT-NMR and 2D NMR Characterization
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO- d6 . DMSO is specifically chosen for its high boiling point, which safely permits elevated temperature experiments without solvent reflux.
-
Variable-Temperature (VT) 1 H NMR: Acquire standard 1 H NMR spectra at 25 °C, 40 °C, 55 °C, and 70 °C. Observe the broadening and subsequent coalescence of the diastereotopic hydroxymethyl protons. This step is self-validating: calculating the rotational barrier ( ΔG‡ ) at Tc proves the dynamic nature of the molecule[1].
-
2D NMR Acquisition: Once the coalescence temperature is exceeded (e.g., stabilizing the probe at 70 °C), acquire 2D HSQC, HMBC, and NOESY spectra.
-
Data Interpretation:
-
Use HMBC to trace the 3-bond carbon-proton couplings across the biaryl axis.
-
Use NOESY to map the spatial proximity between the hydroxymethyl group and the picolinic acid moiety, confirming the predicted intramolecular hydrogen bonding[2].
-
Part 3: Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for diagnosing and resolving atropisomerism during the validation of biaryl picolinic acid derivatives.
Analytical workflow resolving atropisomerism in biaryl picolinic acid derivatives.
References
-
NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions The Journal of Physical Chemistry A - ACS Publications URL:[Link]
-
Dynamic Kinetic Resolution of Biaryl Atropisomers by Chiral Dialkylaminopyridine Catalysts RSC Publishing URL:[Link]
-
Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism Molnar Institute URL:[Link]
-
Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations PMC - NIH URL:[Link]
-
Current Chemistry Letters Isocratic RP-UHPLC method development and validation of stability-indicating for simultaneous determi Growing Science URL:[Link]
Sources
- 1. Addressing Atropisomerism in the Development of Sotorasib, a Covalent Inhibitor of KRAS G12C: Structural, Analytical, and Synthetic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. molnar-institute.com [molnar-institute.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. growingscience.com [growingscience.com]
Comprehensive Guide to Validating the Enantiomeric Excess of 3-(2-Hydroxymethylphenyl)picolinic Acid Derivatives
As the pharmaceutical industry increasingly targets complex 3D architectures, the validation of enantiomeric excess (ee) for axially chiral compounds has become a critical analytical bottleneck. 3-(2-Hydroxymethylphenyl)picolinic acid derivatives represent a unique class of biaryl atropisomers. The steric clash between the C2-carboxylic acid of the pyridine ring and the C2'-hydroxymethyl group of the phenyl ring severely restricts rotation around the C3-C1' biaryl axis. This restricted rotation locks the molecule into distinct aR and aS enantiomers[1].
Because different atropisomers can exhibit drastically different pharmacokinetic and pharmacodynamic profiles, rigorous ee validation is non-negotiable[2]. This guide objectively compares the leading analytical methodologies for quantifying the ee of these specific derivatives, providing the mechanistic rationale and self-validating protocols required by drug development professionals.
Comparative Analysis of Chiral Validation Technologies
When dealing with amphoteric, hydrogen-bonding analytes like 3-(2-Hydroxymethylphenyl)picolinic acid, the choice of analytical platform dictates both resolution and throughput. The three primary techniques are Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) using Chiral Solvating Agents (CSAs).
The Mechanistic "Why": SFC vs. HPLC vs. NMR
-
Chiral SFC (The Modern Gold Standard): SFC utilizes supercritical carbon dioxide ( CO2 ) as the primary mobile phase. The low viscosity and high diffusivity of supercritical CO2 result in superior mass transfer kinetics compared to liquid solvents[3]. For bulky atropisomers, this translates to sharper peaks, baseline resolution, and analysis times that are often 3–5 times faster than HPLC[4].
-
Chiral HPLC (The Traditional Workhorse): Normal-phase HPLC relies on transient diastereomeric interactions between the analyte and a chiral stationary phase (CSP). While effective, the high viscosity of solvents like hexane and isopropanol broadens peaks and extends run times, which is suboptimal for high-throughput screening[5].
-
NMR with CSAs: Utilizing chiral phosphoric acids or other solvating agents allows for the differentiation of atropisomers via chemical shift non-equivalence in 1H or 19F NMR[6]. While excellent for studying racemization kinetics in solution without a column, it lacks the dynamic range to accurately quantify ee values >99%.
Quantitative Performance Comparison
| Parameter | Chiral SFC | Chiral HPLC | NMR with CSAs |
| Typical Analysis Time | 3 – 8 minutes | 15 – 30 minutes | 5 – 10 minutes (per scan) |
| Resolution ( Rs ) | High ( Rs > 2.0) | Moderate to High | Low (Peak overlap common) |
| Limit of Detection (LOD) | < 0.05% of minor enantiomer | < 0.1% of minor enantiomer | ~ 1.0% to 2.0% |
| Solvent Consumption | Very Low (Mostly CO2 ) | High (Organic solvents) | None (Deuterated solvents) |
| Suitability for Picolinic Acids | Excellent (with acidic additives) | Good (requires heavy buffering) | Moderate (requires specific CSAs) |
Experimental Workflows and Logical Relationships
To establish a self-validating system, the analytical workflow must account for the amphoteric nature of the picolinic acid core.
Workflow for chiral method development and ee validation of biaryl atropisomers.
Mechanism of chiral recognition and separation on a polysaccharide stationary phase.
Step-by-Step Methodologies
For the precise validation of 3-(2-Hydroxymethylphenyl)picolinic acid derivatives, Chiral SFC is the recommended protocol due to its superior resolution and speed[3]. The following protocol is designed to suppress the zwitterionic nature of the analyte, ensuring sharp, quantifiable peaks.
Protocol A: Chiral SFC Enantiomeric Excess Validation
Rationale for Additive Selection: Picolinic acid derivatives contain both a basic pyridine nitrogen and an acidic carboxylate. Without an additive, the molecule exists in multiple ionization states, leading to severe peak tailing. Adding 0.1% Trifluoroacetic acid (TFA) to the methanolic co-solvent protonates both sites, driving the molecule into a single, neutral state for uniform interaction with the CSP[7].
Materials:
-
Instrument: Analytical SFC system equipped with a Photodiode Array (PDA) detector.
-
Column: Immobilized amylose-based CSP (e.g., Chiralpak IG or IC), 4.6 x 250 mm, 5 µm. Immobilized columns are chosen to withstand a wider range of co-solvents without degrading the polymer coating.
-
Mobile Phase A: Instrument-grade liquid CO2 .
-
Mobile Phase B (Co-solvent): Methanol containing 0.1% (v/v) TFA.
Procedure:
-
System Equilibration: Set the Automated Back Pressure Regulator (ABPR) to 120 bar to ensure the CO2 remains in a supercritical state. Set the column oven temperature to 35 °C.
-
Mobile Phase Gradient: Initiate flow at 3.0 mL/min with an isocratic hold of 20% Mobile Phase B. Allow the system to equilibrate until the UV baseline at 254 nm is perfectly stable.
-
Sample Preparation: Dissolve the purified 3-(2-Hydroxymethylphenyl)picolinic acid derivative in pure Methanol to a concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
-
Injection: Inject 5 µL of the sample.
-
Data Acquisition: Monitor the separation at 254 nm and 280 nm. The aR and aS atropisomers will elute as distinct peaks.
-
Calculations: Integrate the area under the curve (AUC) for both peaks. Calculate the enantiomeric excess using the standard formula:
ee(%)=AUCmajor+AUCminor∣AUCmajor−AUCminor∣×100 [4].
Protocol B: Alternative Chiral HPLC Method
If SFC is unavailable, a reversed-phase chiral HPLC method can be utilized, though it will suffer from longer analysis times.
Procedure:
-
Column: Chiralpak IG-3 (4.6 x 150 mm, 3 µm).
-
Mobile Phase: 0.1% Formic acid in Water (A) and Acetonitrile (B). Note: Formic acid is used instead of TFA to maintain MS-compatibility if LC-MS is required.
-
Gradient: Isocratic 40% B at a flow rate of 0.8 mL/min.
-
Temperature & Detection: Maintain the column at 25 °C to prevent on-column atropisomer interconversion (racemization) caused by thermal energy overcoming the rotational barrier[1]. Monitor at 254 nm.
Sources
- 1. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01559A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Atropisomeric Racemization Kinetics of MRTX1719 Using Chiral Solvating Agent-Assisted 19F NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
3-(2-Hydroxymethylphenyl)picolinic acid proper disposal procedures
As a Senior Application Scientist, my foremost priority is to empower you, my fellow researchers, with the knowledge to conduct your work safely and effectively. Proper chemical handling doesn't end when your experiment does; it extends to the responsible disposal of all materials. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(2-Hydroxymethylphenyl)picolinic acid, grounding every recommendation in the principles of scientific integrity and regulatory compliance.
The framework for chemical disposal in a laboratory setting is principally governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) via the Laboratory Standard (29 CFR 1910.1450).[1][2][3][4] These regulations establish a "cradle-to-grave" responsibility for chemical waste, meaning that the generator of the waste is responsible for its safe management from creation to final disposal.[4][5][6]
Part 1: Hazard Assessment and Waste Characterization
Based on data for Picolinic Acid, this class of compound is generally:
Causality: This hazard profile is critical for two reasons. First, it dictates the minimum Personal Protective Equipment (PPE) required for safe handling.[12] Second, under the EPA's RCRA, this profile requires us to classify the waste as hazardous. A material can be deemed hazardous if it is specifically listed by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity . Given the "harmful if swallowed" classification, this compound's waste would be managed as toxic hazardous waste .
Part 2: Core Disposal Workflow
The disposal of 3-(2-Hydroxymethylphenyl)picolinic acid must not involve drain or solid waste trash disposal.[1] It must be managed through your institution's Environmental Health and Safety (EHS) or equivalent hazardous waste program. The following workflow ensures compliance and safety.
Step 1: Segregation of Waste
Protocol:
-
Designate a specific, labeled waste container solely for 3-(2-Hydroxymethylphenyl)picolinic acid and materials contaminated with it.
-
Do not mix this waste with other chemical waste streams, especially incompatible materials like strong oxidizing agents, acids, bases, or reducing agents.[9] Keep mineral acids and organic acids in separate containers.[13]
-
Keep solid waste (e.g., contaminated gloves, weigh boats) separate from liquid waste.
Expertise & Causality: Segregation is a cornerstone of safe waste management. Mixing incompatible chemicals can trigger violent reactions, releasing toxic gases or causing fires. Furthermore, proper segregation prevents cross-contamination, which can complicate and significantly increase the cost of final disposal by a licensed facility.
Step 2: Proper Containerization
Protocol:
-
Select an Appropriate Container: Use a container made of compatible material (e.g., High-Density Polyethylene - HDPE, or glass for liquids if appropriate) that is in good condition with no leaks or cracks.[1] Plastic is often preferred to glass to minimize the risk of breakage.[1]
-
Maintain Container Integrity: The container must have a secure, tight-fitting lid. Keep the container closed at all times unless you are actively adding waste to it.[14]
-
Manage Headspace: Do not overfill the container. Leave at least 10% of the volume as headspace to accommodate expansion of contents due to temperature changes.
Trustworthiness: A sealed, robust container is your primary engineering control against spills and exposure. An open or leaking container will not be accepted for pickup by EHS and poses a significant risk to everyone in the laboratory.[1]
Step 3: Accurate and Compliant Labeling
Protocol:
-
Obtain an official hazardous waste tag from your institution's EHS office.[1]
-
Fill out the tag completely and legibly at the moment you first add waste to the container.
-
The label must include:
-
The words "Hazardous Waste" .
-
The full, common chemical name : "3-(2-Hydroxymethylphenyl)picolinic acid". Do not use abbreviations or chemical formulas.[1]
-
A clear indication of the hazards present (e.g., "Toxic").
-
The date of waste generation (the date the first drop of waste entered the container).[1]
-
Authoritative Grounding: This labeling practice is mandated by the EPA and OSHA's Hazard Communication Standard.[2] Clear, accurate labeling ensures that anyone handling the container, from lab personnel to transporters and disposal facility technicians, is fully aware of its contents and the associated dangers.
Step 4: Safe Accumulation and Storage
Protocol:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage location is in a secondary containment tray to capture any potential leaks.
-
Store away from heat, ignition sources, and incompatible materials.[8][9]
Expertise & Causality: The SAA concept allows for the safe, temporary collection of waste where it is generated. Storing it in secondary containment is a critical backup measure that prevents a small leak from becoming a major spill, protecting both personnel and the environment.
Step 5: Arranging for Final Disposal
Protocol:
-
Once the waste container is full, or if you are approaching the time limits for accumulation set by your institution, submit a chemical waste pickup request to your EHS office.[1]
-
Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper request.[1]
-
Ensure all information is accurate to facilitate a smooth and timely removal. Trained EHS professionals will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]
Part 3: Emergency Procedures for Spills
In the event of a spill, your immediate response is critical.
Protocol for Minor Spills (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (lab coat, safety goggles, nitrile gloves), gently cover the spill with an absorbent material.
-
Dampen the material slightly with water to prevent dust from becoming airborne. Do not sweep dry powder .[16]
-
Carefully sweep up the dampened material and place it into a designated hazardous waste container.[7]
-
Clean the spill area thoroughly with soap and water.
-
Dispose of all contaminated cleaning materials as hazardous waste.
For Major Spills: Evacuate the area immediately and contact your institution's EHS emergency line.
Quantitative Data and Key Information Summary
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Hazardous Waste (Likely Toxic) | Based on inferred oral toxicity and skin/eye irritation from analogous compounds.[8][9] |
| Disposal Method | EHS-managed chemical waste stream | Prohibited from drain or solid trash disposal by the EPA.[1] |
| Required PPE | Safety Goggles, Lab Coat, Nitrile Gloves | Protects against eye, skin, and dermal exposure as per standard laboratory practice.[8][12] |
| Container Type | Tightly sealed, compatible plastic or glass | Prevents leaks, spills, and exposure.[1] |
| Labeling | "Hazardous Waste", Full Chemical Name, Hazards, Date | Mandated by EPA and OSHA for safety and compliance.[1][2] |
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the chemical waste disposal process.
Caption: Decision workflow for proper hazardous chemical waste disposal.
References
- How to Dispose of Chemical Waste. Environmental Health and Safety, Michigan State University.
- Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA).
- Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency (EPA).
- RCRA Hazardous Waste Compliance in California. Encamp.
- OSHA Factsheet: Laboratory Safety. Occupational Safety and Health Administration (OSHA).
- How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.
- Resource Conservation and Recovery Act (RCRA). Department of Toxic Substances Control, California.
- Regulations and Policies for Hazardous Waste. Environment, Health & Safety, University of California, Berkeley.
- OSHA Standards to Know Before Starting Your Lab. Lab Manager.
- The Laboratory Standard. Office of Clinical and Research Safety, Vanderbilt University.
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for Picolinic Acid. Fisher Scientific.
- Safety Data Sheet for Picolinic Acid. Spectrum Chemical.
- Safety Data Sheet for 3-Hydroxypyridine-2-carboxylic acid. Fisher Scientific.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for 4-(2,4-Dimethylphenyl)picolinic acid. Aaron Chemicals.
- Material Safety Data Sheet for 2-Picolinic acid. Santa Cruz Biotechnology.
- Safety Data Sheet for Picolinic acid. Jubilant Ingrevia.
- Guidelines for the Safe Handling of Picric Acid. University of Tennessee Health Science Center.
- H&S Section 6: Hazardous Materials Recycling & Disposal. College of Chemistry, University of California, Berkeley.
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. osha.gov [osha.gov]
- 3. epa.gov [epa.gov]
- 4. epa.gov [epa.gov]
- 5. Regulations and Policies for Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 6. epa.gov [epa.gov]
- 7. fishersci.com [fishersci.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. lighthouselabservices.com [lighthouselabservices.com]
- 13. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. uthsc.edu [uthsc.edu]
Personal protective equipment for handling 3-(2-Hydroxymethylphenyl)picolinic acid
As a Senior Application Scientist, I frequently guide drug development professionals and research chemists through the safe handling of complex synthetic intermediates. 3-(2-Hydroxymethylphenyl)picolinic acid is a highly functionalized pyridine derivative. While the hydroxymethylphenyl group adds steric bulk and alters its solubility profile, the core pyridinecarboxylic acid moiety dictates its primary reactivity, biological interactions, and hazard profile.
To build a self-validating safety system in your laboratory, you must move beyond simply following rules; you must understand the mechanistic causality behind every safety protocol.
Mechanistic Hazard Assessment
Extrapolating from the well-documented hazard profile of its parent compound, picolinic acid, this derivative presents specific acute risks that dictate our operational approach[1][2]:
-
Corrosive Tissue Damage: The carboxylic acid group can disrupt cellular membranes upon contact, leading to rapid protein denaturation in the corneal epithelium or epidermis, causing serious eye damage and skin irritation[1].
-
Systemic Toxicity via Chelation: Pyridine derivatives can be absorbed through compromised skin or inhaled as fine dust. Once systemic, they can interfere with cellular metabolism due to their strong chelating properties, binding essential trace metals like zinc and copper[2].
-
Deflagration (Dust) Hazard: As a solid organic acid, fine particulate generation during weighing or transfer poses a combustible dust risk if exposed to an ignition source or static discharge[3].
Personal Protective Equipment (PPE) Matrix
To systematically mitigate these risks, a rigorous PPE regimen is required. The following table summarizes the quantitative and qualitative specifications for your protective gear, grounded in the chemical's mechanism of action.
| PPE Category | Specification | Causality / Mechanistic Rationale |
| Eye Protection | Indirect-vented chemical safety goggles (ANSI Z87.1+) | Prevents the ingress of fine organic dust particles and protects against aerosolized droplets during solvent dissolution. Standard safety glasses lack the necessary orbital seals[4][5]. |
| Hand Protection | Nitrile gloves (Minimum 4 mil thickness, extended cuff) | Nitrile provides excellent chemical resistance to organic acids. The extended cuff prevents dermal exposure at the vulnerable wrist gap between the glove and lab coat[4]. |
| Body Protection | Flame-resistant (FR) lab coat (100% cotton or Nomex) | Protects against static discharge during powder transfer (mitigating the dust ignition hazard) and provides a physical barrier against concentrated chemical spills[4]. |
| Respiratory | N95 or P100 Particulate Respirator | Required only if weighing large quantities outside a localized exhaust system, preventing the inhalation of highly irritating, chelating organic dust[4][5]. |
Operational Plan: Step-by-Step Handling Methodology
Every protocol described here is designed as a self-validating system—meaning the successful completion of one step inherently ensures the safety of the next.
-
Step 1: Environmental Setup. Ensure your chemical fume hood has a verified face velocity of 80–100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers, strong bases, and reducing agents[2][6].
-
Step 2: Static Mitigation. Ground all weighing receptacles. Because dry organic powders accumulate static charge, using an anti-static device (e.g., a Zerostat gun) on the weigh boat prevents particulate aerosolization and eliminates ignition sources[7].
-
Step 3: Dispensing. Using a clean, dry PTFE-coated or stainless steel spatula, transfer the required mass. Never pour directly from the bulk container, as this generates hazardous dust clouds[3].
-
Step 4: Dissolution. Always add the solvent to the solid, rather than dropping the solid into the solvent, to minimize splashing. If exothermic neutralization is expected (e.g., dissolving in a basic aqueous buffer), perform the addition slowly over an ice bath.
-
Step 5: Decontamination. Wet-wipe the balance and hood surface with a damp paper towel (using a compatible solvent like ethanol or water) to capture any residual micro-dust. Dry sweeping is strictly prohibited[3].
Logical Workflow Visualization
The following diagram outlines the critical decision matrix for handling this compound and responding to accidental exposure.
Caption: Operational workflow and spill response for handling functionalized picolinic acids.
Chemical Waste Disposal Plan
Improper disposal of substituted picolinic acids violates EPA Resource Conservation and Recovery Act (RCRA) regulations and poses severe environmental contamination risks[8]. Execute the following disposal plan:
-
Step 1: Segregation. 3-(2-Hydroxymethylphenyl)picolinic acid waste must be kept strictly separate from strong oxidizers and cyanides. If the acid is dissolved in standard organic solvents (e.g., DMSO, DMF, or methanol), classify it as "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM were co-used in the reaction)[9][10].
-
Step 2: Containment. Collect waste in a chemically compatible, high-density polyethylene (HDPE) container. Glass is chemically acceptable but poses a mechanical shatter risk. Never use unlined metal containers due to potential corrosive interactions with the carboxylic acid moiety[8][9].
-
Step 3: Headspace Management. Fill waste containers to a maximum of 90% capacity. The mandatory 10% headspace allows for vapor expansion, preventing pressure-induced container rupture[11].
-
Step 4: Labeling. Attach a standardized Hazardous Waste label immediately upon the first drop of waste entering the container. Spell out the full chemical name—do not use abbreviations, acronyms, or structural formulas[9][11].
-
Step 5: Satellite Accumulation. Store the waste in a designated Satellite Accumulation Area (SAA) equipped with secondary containment (e.g., a plastic bin) at or near the point of generation. Under EPA guidelines, once a container is full, it must be transferred to a central accumulation area within three days[8][10][11].
References
-
National Laboratory Sales. "Chemical Safety in Laboratories: Best Practices for Handling and Storage." [Link]
-
Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." [Link]
-
Lab Manager. "Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide." [Link]
-
YOUTH Clean Tech. "Chemical Safety in Labs: Handling and Storage." [Link]
-
National University of Singapore (NUS). "Chemical Waste Disposal Standard Operating Procedure."[Link]
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." [Link]
-
MedPro Disposal. "Common Laboratory Chemical Waste Disposal Mistakes to Avoid." [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. youthfilter.com [youthfilter.com]
- 6. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. danielshealth.com [danielshealth.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. medprodisposal.com [medprodisposal.com]
- 11. medicine.nus.edu.sg [medicine.nus.edu.sg]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
